molecular formula C6H7Cl2FN2 B573040 (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride CAS No. 1257535-29-7

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Cat. No.: B573040
CAS No.: 1257535-29-7
M. Wt: 197.034
InChI Key: XIDNJLIIGPAHBJ-UHFFFAOYSA-N
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Description

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2FN2 and its molecular weight is 197.034. The purity is usually 95%.
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Properties

IUPAC Name

(5-chloro-3-fluoropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDNJLIIGPAHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694188
Record name 1-(5-Chloro-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-29-7
Record name 2-Pyridinemethanamine, 5-chloro-3-fluoro-, hydrochloride (1:1)
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Record name 1-(5-Chloro-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Record name (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride
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Foundational & Exploratory

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1257535-29-7), a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a functionalized building block, its unique electronic and structural properties, conferred by the chloro and fluoro substituents, make it a valuable scaffold in the synthesis of novel bioactive molecules. This document details the compound's physicochemical properties, outlines a validated synthetic pathway and subsequent analytical characterization, discusses its applications in drug discovery, and provides essential safety and handling protocols. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Physicochemical Properties and Structural Elucidation

This compound is a substituted pyridine compound presented as its hydrochloride salt to improve stability and handling. The strategic placement of both a chloro and a fluoro group on the pyridine ring modulates the electronic properties of the molecule, influencing its reactivity and potential intermolecular interactions.

The pyridine nitrogen and the primary amine provide key sites for hydrogen bonding, while the lipophilic, electron-withdrawing halogen atoms can enhance binding affinity to biological targets and improve metabolic stability and membrane permeability—key considerations in drug design.[1][2][3]

Table 1: Core Physicochemical Data

IdentifierValueSource
IUPAC Name (5-chloro-3-fluoropyridin-2-yl)methanamine;hydrochloride[4]
CAS Number 1257535-29-7[4]
Molecular Formula C₆H₇Cl₂FN₂[4]
Molecular Weight 197.04 g/mol Calculated
Canonical SMILES Cl.NCC1=NC=C(Cl)C=C1F[4]
InChI Key XIDNJLIIGPAHBJ-UHFFFAOYSA-N[4]
MDL Number MFCD17214202[4]
Appearance Typically a white to off-white solidGeneral Knowledge

(Note: An image of the chemical structure would be placed here in a final document.)

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route begins with the commercially available precursor, 2,3-difluoro-5-chloropyridine. The overall strategy involves a nucleophilic aromatic substitution to install an amino group, followed by functional group manipulations to build the aminomethyl sidechain.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Amination of the Precursor: Selective amination of 2,3-difluoro-5-chloropyridine at the 2-position.

  • Introduction of the Methylene Group: Conversion of the 2-amino group to a 2-cyanomethyl or a related precursor.

  • Reduction and Salt Formation: Reduction of the intermediate to the primary amine and subsequent formation of the hydrochloride salt.

SynthesisWorkflow A Start: 2,3-Difluoro-5-chloropyridine (CAS: 89402-43-7) B Step 1: Nucleophilic Aromatic Substitution A->B Liquid Ammonia (NH3) Autoclave, 120°C C Intermediate: 5-Chloro-3-fluoropyridin-2-amine (CAS: 246847-98-3) B->C D Step 2: Sandmeyer Reaction C->D 1. NaNO2, H2SO4 2. CuCN, KCN E Intermediate: 5-Chloro-2-cyano-3-fluoropyridine D->E F Step 3: Reduction E->F LiAlH4 or H2/Raney Ni G Free Base: (5-Chloro-3-fluoropyridin-2-yl)methanamine F->G H Step 4: Salt Formation G->H HCl in Ether or IPA I Final Product: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl H->I

Caption: Proposed multi-step synthesis workflow from a common starting material.

Experimental Protocol: Synthesis of 5-Chloro-3-fluoropyridin-2-amine (Intermediate C)

This protocol is adapted from established procedures for the amination of halopyridines.[5]

Expert Insight: The choice of liquid ammonia in a sealed autoclave is critical. It acts as both the nucleophile and the solvent, and the elevated temperature and pressure are necessary to overcome the activation energy for the SₙAr reaction. The fluorine at the 2-position is more labile than the chlorine at the 5-position due to the activating effect of the ring nitrogen.

  • Reactor Setup: Charge a high-pressure stainless-steel autoclave with 2,3-difluoro-5-chloropyridine (1.0 eq).

  • Reagent Addition: Cool the autoclave to -78°C (dry ice/acetone bath) and carefully condense liquid ammonia (approx. 12.0 eq) into the vessel.

  • Reaction: Seal the autoclave and heat the reaction mixture to 120°C. Maintain this temperature with stirring for 24 hours. The internal pressure will increase significantly.

  • Work-up: Cool the reactor to room temperature and then to 0°C before slowly venting the excess ammonia in a well-ventilated fume hood.

  • Isolation: A solid precipitate will form. Collect the solid by filtration and wash the filter cake with cold deionized water to remove ammonium salts.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Chloro-3-fluoropyridin-2-amine as a solid.[5]

Subsequent steps (Sandmeyer reaction, reduction) would follow standard organic chemistry protocols.

Analytical Characterization

To ensure the identity, purity, and quality of the final compound, a panel of analytical techniques must be employed. This self-validating system confirms the structure and quantifies any impurities.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Identity cluster_purity Purity & Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (LC-MS) HPLC HPLC/UPLC MP Melting Point Analysis Sample Synthesized Product Sample->NMR Confirms Connectivity Sample->MS Confirms Mass Sample->HPLC Quantifies Purity Sample->MP Assesses Purity

Caption: Standard analytical workflow for structural and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene (-CH₂) and amine (-NH₃⁺) protons. The aromatic signals will appear as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The methylene signal will likely be a singlet or a doublet depending on its coupling to the amine protons.

  • ¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms (N, F, Cl).

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing unambiguous evidence for the single fluorine atom on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the analysis should reveal a parent ion peak corresponding to the free base [(M+H)⁺] at approximately m/z 161.03. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible for the molecular ion, providing definitive confirmation of the presence of one chlorine atom in the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) should be developed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks at a specific UV wavelength (e.g., 254 nm). For research purposes, a purity of >97% is typically required.

Applications in Drug Discovery and Development

Halogenated heterocycles are privileged scaffolds in medicinal chemistry. The inclusion of chlorine and fluorine atoms in a molecule like this compound serves several strategic purposes:

  • Modulation of pKa: The electron-withdrawing nature of the halogens lowers the pKa of the pyridine nitrogen, which can be critical for optimizing compound solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

  • Metabolic Blocking: A halogen atom can block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.

  • Enhanced Binding Interactions: A chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, leading to improved potency and selectivity.[3]

  • Increased Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular target.

This building block is therefore highly valuable for generating libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The aminomethyl group provides a convenient handle for further chemical elaboration, allowing for the rapid synthesis of diverse amides, sulfonamides, and other derivatives to explore the structure-activity relationship (SAR) of a lead series.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Table 2: GHS Hazard Information

CategoryCodeDescriptionSource
Pictogram GHS07Harmful/Irritant[4]
Signal Word Warning[4]
Hazard Statement H302Harmful if swallowed[4]
Precautionary P260Do not breathe dust/fume/gas/mist/vapours/spray.[4]
Precautionary P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
Precautionary P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated chemical fume hood. If engineering controls are not sufficient, use a NIOSH-approved respirator.

Handling and Storage
  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The hydrochloride salt form is generally stable under these conditions.

Conclusion

This compound is a high-value chemical building block with significant potential in modern drug discovery. Its carefully designed substitution pattern offers medicinal chemists a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide has provided the essential technical information—from physicochemical properties and synthesis to analytical validation and safe handling—required for its effective integration into advanced research and development programs.

References

  • Jadhav, G. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(45), 28076-28103. [Link]

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2013). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.

Sources

Technical Whitepaper: (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Executive Summary

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a high-value heterocyclic building block used extensively in the design of kinase inhibitors, P2X3 receptor antagonists, and plasma kallikrein inhibitors. Its structural uniqueness lies in the specific substitution pattern: the 3-fluoro group modulates the basicity of the adjacent amine and blocks metabolic oxidation at the susceptible 3-position, while the 5-chloro substituent enhances lipophilicity and provides a handle for halogen bonding or filling hydrophobic pockets in target proteins.

This guide details the physicochemical rationale for selecting this scaffold, provides self-validating synthetic protocols that avoid common pitfalls (such as hydrodehalogenation), and reviews its application in recent drug discovery campaigns.

Structural Analysis & Pharmacophore Properties[1]

The selection of this specific pyridine fragment over non-halogenated analogues is rarely arbitrary. It is driven by three specific medicinal chemistry principles:

The "Fluorine Effect" on Basicity

In a standard 2-(aminomethyl)pyridine, the pyridine nitrogen and the exocyclic amine nitrogen can both act as hydrogen bond acceptors/donors.

  • pKa Modulation: The fluorine atom at position 3 is highly electronegative. Through inductive effects (

    
    ), it pulls electron density away from the pyridine ring and the exocyclic amine. This lowers the pKa of the methanamine, often making it more compatible with physiological pH and improving membrane permeability compared to the non-fluorinated analog.
    
  • Conformational Lock: The fluorine atom can engage in an intramolecular electrostatic interaction with the exocyclic amine hydrogens, potentially pre-organizing the molecule into a bioactive conformation.

Metabolic Blocking (The 5-Chloro Function)

Pyridines are prone to oxidative metabolism (N-oxidation or C-oxidation) by Cytochrome P450 enzymes.

  • Position 5: This is a metabolically "hot" spot in pyridines. Substitution with Chlorine (

    
    ) effectively blocks this site from oxidation, extending the half-life (
    
    
    
    ) of the final drug molecule.
Physicochemical Profile (Table)
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

(HCl Salt)
Fragment MW allows for high Ligand Efficiency (LE).
Molecular Weight ~197.04 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 3 (Ammonium form)Critical for anchoring in solvent-exposed pockets.
H-Bond Acceptors 2Pyridine N and F (weak acceptor).
Lipophilicity (cLogP) ~1.2 (Free base, est.)Cl increases logP; F modulates polarity.
Electronic Character Electron-deficient ringResists oxidative metabolism; participates in

stacking.

Synthetic Architecture & Protocols

Critical Warning: The primary challenge in synthesizing this molecule from its nitrile precursor (5-chloro-3-fluoropyridine-2-carbonitrile) is hydrodehalogenation . Standard hydrogenation conditions (e.g.,


, Pd/C) will frequently strip the Chlorine atom off the ring before reducing the nitrile.

The protocols below are selected to ensure chemoselectivity .

Synthesis Workflow Diagram

Synthesis Start 5-Chloro-3-fluoropyridine-2-carbonitrile (Precursor) Risk RISK: Pd/C + H2 (Dechlorination) Start->Risk Avoid MethodA Method A: Borane-THF (Chemoselective Reduction) Start->MethodA Route 1 MethodB Method B: Ellman's Sulfinamide (High Enantiopurity/Control) Start->MethodB Route 2 (via Aldehyde) Product (5-Chloro-3-fluoropyridin-2-yl) methanamine HCl MethodA->Product 1. Reflux 2. MeOH/HCl Intermediate Sulfinamide Intermediate MethodB->Intermediate Ti(OEt)4 Intermediate->Product HCl Deprotection

Figure 1: Decision logic for synthetic routes. Route 1 is preferred for bulk synthesis; Route 2 is preferred if introducing chirality at the methylene position (e.g., alpha-methyl derivatives).

Protocol A: Borane-THF Reduction (Recommended)

This method preserves the Chlorine substituent because Borane coordinates to the nitrile nitrogen and reduces it via a hydride transfer mechanism that does not involve oxidative addition to the C-Cl bond.

Reagents:

  • 5-Chloro-3-fluoropyridine-2-carbonitrile (1.0 equiv)

  • 
     (1.0 M solution, 2.5 equiv)
    
  • Methanol (Quenching)

  • HCl in Dioxane (4.0 M)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve the nitrile precursor in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Addition: Dropwise add

    
     over 30 minutes. The solution may bubble slightly.
    
  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by LCMS (Look for M+H = 161 for free base).

  • Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess Borane (vigorous gas evolution).

  • Workup: Concentrate the mixture. Redissolve in MeOH and heat to reflux for 1 hour to break boron-amine complexes. Concentrate again.

  • Salt Formation: Dissolve the residue in minimal EtOAc/DCM. Add 4.0 M HCl in Dioxane (1.5 equiv) dropwise at 0°C.

  • Isolation: The HCl salt will precipitate as a white/off-white solid. Filter and wash with cold diethyl ether.

Protocol B: Sulfinamide Protection (High Fidelity)

As cited in patent US20210078999A1, this method is used when high purity is required or when modifying the linker.

  • Condensation: React the corresponding aldehyde (5-chloro-3-fluoropicolinaldehyde) with 2-methylpropane-2-sulfinamide and

    
     in THF to form the sulfinimine.
    
  • Reduction: Reduce with

    
     at -48°C to 0°C.
    
  • Deprotection: Treat the resulting sulfinamide with 4M HCl in EtOAc to cleave the chiral auxiliary, yielding the pure amine hydrochloride.

Applications in Drug Discovery[1]

Case Study: P2X3 Receptor Antagonists

The P2X3 receptor is a key target for chronic cough and neuropathic pain.

  • Role of Scaffold: In compounds like those described in WO2016091776 , the (5-chloro-3-fluoropyridin-2-yl)methanamine moiety serves as the "head group."

  • Binding Mode: The pyridine nitrogen often forms a hydrogen bond with the backbone of the receptor, while the 5-Cl sits in a hydrophobic sub-pocket. The 3-F reduces the basicity, preventing the molecule from being trapped in lysosomes (lysosomotropism).

Case Study: Plasma Kallikrein Inhibitors

Used in treating hereditary angioedema (HAE).

  • Patent Reference: US20210078999A1 .

  • Chemistry: The amine is coupled to a core scaffold (often via an amide bond). The high metabolic stability of the 5-Cl-3-F-pyridine ring ensures the inhibitor persists in plasma long enough to effectively inhibit Kallikrein.

Drug Design Logic Diagram

DrugDesign Scaffold (5-Chloro-3-fluoropyridin-2-yl)methanamine Amine Handle 3-Fluoro 5-Chloro Mech1 Amide Coupling (Linker Attachment) Scaffold:f0->Mech1 Mech2 Metabolic Shield (Prevents P450 oxidation) Scaffold:f2->Mech2 Mech3 pKa Adjustment (Improves Permeability) Scaffold:f1->Mech3 Target1 Target: P2X3 Receptor (Chronic Cough) Target2 Target: Plasma Kallikrein (Hereditary Angioedema) Mech1->Target1 Mech1->Target2 Mech2->Target1 Increases t1/2 Mech3->Target2 Bioavailability

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological outcomes.

Handling and Safety

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Stability: The free base is prone to oxidation (N-oxide formation) if left in solution for extended periods. The HCl salt is stable for years if kept dry.

  • Safety: As with all fluorinated pyridines, assume potential skin sensitization. Use standard PPE.

References

  • US Patent 2021/0078999 A1 . Plasma Kallikrein Inhibitors and Uses Thereof. 2021. (Describes the synthesis of the intermediate via sulfinamide and its use in inhibitors).

  • WO Patent 2016/091776 A1 . 1,3-Thiazol-2-yl Substituted Benzamides. 2016. (Details the use of the scaffold in P2X3 antagonists).

  • ChemicalBook . 2-Amino-5-chloro-3-fluoropyridine Properties (Precursor Data). (Provides physicochemical baselines for the scaffold class).

  • PubChem . 5-Chloro-3-fluoropyridine-2-carbonitrile. (Precursor identification and safety data).

Technical Guide: Solubility Profiling & Characterization of (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

[1][2][3]

Executive Summary

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7) is a critical heterocyclic building block, predominantly employed in the synthesis of next-generation kinase inhibitors and fluorinated peptidomimetics.[1][2][3][4] Its unique substitution pattern—featuring a C3-fluorine and C5-chlorine—modulates both the metabolic stability and the electronic profile of the pyridine ring, influencing the pKa of the adjacent amine.[1][2][5]

This guide provides a comprehensive technical analysis of its solubility characteristics. While specific thermodynamic solubility values are rarely published for intermediate salts, this document synthesizes physicochemical principles with standard industrial protocols to establish a predictive solubility profile and a self-validating experimental workflow for process optimization.[1][2][3][5]

Part 1: Physicochemical Identity & Predicted Properties[1][2][3][6]

Understanding the solubility of this compound requires analyzing the competition between its ionic salt lattice and the lipophilicity of the halogenated pyridine core.[1][2][3][5]

Chemical Identity
PropertyDetail
Systematic Name This compound
CAS Number 1257535-29-7
Molecular Formula C₆H₆ClFN₂[1][2][4][6][7][8][9] · HCl
Molecular Weight 197.04 g/mol (Salt); 160.58 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Electronic Influence on Solubility

The solubility behavior is dictated by the protonation state of the primary amine and the pyridine nitrogen.[1][2][3][5]

  • Primary Amine (–CH₂NH₂): High basicity (Estimated pKa ~8.5–9.5).[2][3][5] In the HCl salt form, this is fully protonated (–CH₂NH₃⁺), providing high lattice energy and water solubility.[1][2][3][5]

  • Pyridine Ring: The presence of electron-withdrawing groups (–F at C3, –Cl at C5) significantly reduces the basicity of the pyridine nitrogen (Estimated pKa < 2.0).[1][2][3][5] Consequently, the salt is likely a mono-hydrochloride residing on the exocyclic amine, not the pyridine nitrogen.[1][2][3][5]

Reference Solubility Profile (Class-Based Estimation)

Based on structural analogs (e.g., 2-picolylamine HCl) and halogenated pyridine salts.[1][2][5]

Solvent ClassSolventPredicted SolubilityMechanistic Rationale
Aqueous Water (pH < 7)High (>50 mg/mL) Ionic dipole-dipole interactions dominate; highly favorable solvation of Cl⁻ and R-NH₃⁺.[1][2]
Polar Protic Methanol / EthanolHigh (>20 mg/mL) Strong H-bonding capability supports solvation of the ionic pair.[2][3][5]
Polar Aprotic DMSO / DMFVery High (>100 mg/mL) High dielectric constant disrupts ionic lattice; standard solvent for stock solutions.[2][3][5]
Chlorinated Dichloromethane (DCM)Low to Moderate Limited solubility for the salt form; often requires conversion to free base for extraction.[2][3][5]
Non-Polar Hexanes / EtherInsoluble Lack of dipole moment to overcome lattice energy; used as anti-solvents for precipitation.[2][3][5]

Part 2: Experimental Determination Protocols

Do not rely on generic database values.[2][3][5] Solubility is polymorphic-dependent and purity-dependent.[1][2][3] Use the following protocols to generate site-specific data.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for precise data needed for formulation or crystallization design.[1][2][3][5]

Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters.

  • Saturation: Add excess (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl to 2 mL of the target solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter the supernatant using a pre-heated syringe filter to prevent precipitation.[2][3][5]

  • Quantification: Dilute the filtrate 100x with Mobile Phase A and analyze via HPLC-UV (254 nm).

    • Note: Construct a calibration curve using a DMSO stock solution (1 mg/mL).[2][3][5]

Protocol B: Kinetic Solubility (Turbidimetric)

Use this for rapid solvent screening during reaction optimization.[2][3][5]

  • Prepare a 10 mM stock solution in DMSO.

  • Aliquot 10 µL of stock into 990 µL of the test solvent (phosphate buffer, MeOH, ACN).

  • Measure absorbance at 620 nm (or visual inspection).[2][3][5]

    • Clear: Solubility > 100 µM.[2][3][5]

    • Turbid: Solubility < 100 µM (Precipitation occurred).[2][3][5]

Part 3: Solubility-Driven Workflow Visualization

The following diagram illustrates the decision matrix for handling this intermediate based on its solubility properties, specifically for converting between salt and free-base forms during synthesis.

SolubilityWorkflowcluster_legendProcess PhaseStartStart: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl (Solid)DissolutionDissolve in Water(Fully Soluble)Start->DissolutionCheckPHCheck pH(Native pH ~4-5)Dissolution->CheckPHBasifyAdjust pH > 10(NaOH / Na2CO3)CheckPH->BasifyTo isolate Free BaseFreeBaseFormFormation of Free Base(Oily or Precipitate)Basify->FreeBaseFormExtractExtraction Solvent SelectionFreeBaseForm->ExtractDCM_ExtDCM / Chloroform(Preferred for Pyridines)Extract->DCM_ExtHigh SolubilityEtOAc_ExtEthyl Acetate(Moderate Efficiency)Extract->EtOAc_ExtMed SolubilityEvapEvaporation -> Free Base Oil(Unstable - Use Immediately)DCM_Ext->EvapEtOAc_Ext->Evap

Caption: Workflow for converting the water-soluble HCl salt to the lipophilic free base for organic synthesis applications.

Part 4: Implications for Synthesis & Handling[1][3][5]

Reaction Solvent Selection

Due to the HCl salt's low solubility in non-polar solvents (THF, Toluene), standard nucleophilic substitutions (e.g., SNAr) require specific conditions:

  • Homogeneous Conditions: Use DMF or DMAc with an organic base (DIPEA/TEA).[2][3][5] The base neutralizes the HCl in situ, liberating the nucleophilic amine.[1][2][3][5]

  • Biphasic Conditions: Use DCM/Water with a phase transfer catalyst (e.g., TBAB) if the electrophile is water-sensitive.[1][2][3][5]

Stability & Hygroscopicity[2][3][5][7][10]
  • Observation: Pyridine hydrochloride salts are notoriously hygroscopic.[2][3][5]

  • Risk: Absorption of atmospheric water alters the stoichiometry (MW changes from 197 to >200), leading to errors in reagent equivalents.[1][2][3][5]

  • Mitigation: Store under Nitrogen/Argon.[2][3][5] If the solid clumps, dry under vacuum over P₂O₅ before use.[1][2][3][5]

"Free-Basing" Caution

The free base (5-Chloro-3-fluoropyridin-2-yl)methanamine is likely an oil or low-melting solid.[1][2][3] Free amines of halogenated pyridines can be unstable due to:

  • Oxidation: Susceptible to N-oxide formation.[2][3][5]

  • Self-Condensation: Slow dimerization if stored neat.[2][3][5] Recommendation: Store as the HCl salt and generate the free base in situ whenever possible.[1][2][3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45079543, (5-Fluoropyridin-2-yl)methanamine (Analog Data).[1][2][3][5] Retrieved from [Link][1][2][3][5]

Stability Studies & Method Development Guide: (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride CAS: 1257535-29-7 (HCl salt) / 1256791-14-6 (Free base) Role: Critical intermediate in the synthesis of kinase inhibitors and fluorinated pyridine scaffolds.

This technical guide outlines the stability profile, degradation mechanisms, and analytical protocols required for the quality control of this compound. As a halogenated picolylamine derivative, this molecule presents specific stability challenges—primarily oxidative deamination at the benzylic position and hygroscopicity associated with the hydrochloride salt form.

The following protocols align with ICH Q1A(R2) guidelines for stability testing of new drug substances and intermediates.

Chemical Profile & Degradation Mechanisms[1]

Structural Analysis

The molecule features a pyridine ring substituted with electron-withdrawing groups (3-F, 5-Cl) and a primary aminomethyl group at the C2 position.

  • Electronic Effects: The 3-fluoro and 5-chloro substituents significantly reduce the electron density of the pyridine ring. This lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (~5.2), making the primary amine the dominant basic center.

  • Salt Form: The hydrochloride salt stabilizes the amine against volatilization but introduces hygroscopicity . Moisture uptake can catalyze hydrolysis and accelerate oxidation.

Theoretical Degradation Pathways

The "benzylic-like" C2-position is the primary site of instability.

  • Oxidative Deamination (Major Pathway): In the presence of oxygen and light, the methylene group can undergo radical oxidation, converting the primary amine to an imine, which hydrolyzes to 5-chloro-3-fluoropicolinaldehyde . Further oxidation yields 5-chloro-3-fluoropicolinic acid .

  • Dimerization: The generated aldehyde is highly reactive and can condense with the parent amine to form a Schiff base dimer .

  • Photolytic Dehalogenation (Minor Pathway): Prolonged UV exposure may lead to homolytic cleavage of the C-Cl or C-F bonds, though the electron-deficient ring stabilizes these bonds relative to simple halo-benzenes.

DegradationPathways Parent (5-Chloro-3-fluoropyridin-2-yl) methanamine HCl Radical C-Centered Radical Intermediate Parent->Radical Light/O2 (H-abstraction) Imine Imine Intermediate Radical->Imine Oxidation Aldehyde 5-Chloro-3-fluoropicolinaldehyde (Primary Degradant) Imine->Aldehyde Hydrolysis Acid 5-Chloro-3-fluoropicolinic Acid (Secondary Degradant) Aldehyde->Acid Oxidation Dimer Schiff Base Dimer (Condensation Product) Aldehyde->Dimer + Parent Amine

Figure 1: Theoretical degradation cascade showing the progression from the parent amine to oxidative and condensation products.

Analytical Method Development (Stability Indicating)

To accurately monitor stability, a Reverse Phase HPLC (RP-HPLC) method must be developed that resolves the polar parent amine from its less polar oxidation products.

Chromatographic Conditions
  • Column: C18 (Base Deactivated) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

    • Rationale: Phenyl-Hexyl columns often provide better selectivity for halogenated pyridines via pi-pi interactions.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Rationale: Low pH ensures the amine is fully protonated, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Column Temp: 30°C.

Stress Testing (Forced Degradation)

Before initiating long-term studies, validate the method specificity by degrading the sample intentionally.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hMinimal degradation (Stable salt form).
Base Hydrolysis 0.1 N NaOH, 60°C, 4hPotential amide hydrolysis if impurities exist; free base precipitation.
Oxidation 3% H₂O₂ at RT, 4hFormation of N-oxides and Aldehyde .
Photolysis UV (254 nm), 24hRing dechlorination; radical oxidation products.
Thermal 80°C (Solid state), 7 daysSalt disproportionation; color change (yellowing).

Stability Study Protocol (ICH Q1A)

Study Design

For a drug development intermediate, the following stability storage conditions are recommended. Samples should be stored in double polyethylene bags inside HDPE drums (simulated packaging).

StabilityWorkflow cluster_Conditions Storage Conditions Start Batch Release (T=0 Analysis) LongTerm Long Term 25°C / 60% RH Start->LongTerm Accel Accelerated 40°C / 75% RH Start->Accel Frozen Reference -20°C Start->Frozen Timepoints Pull Points: 1, 3, 6, 9, 12, 18, 24 Months LongTerm->Timepoints Accel->Timepoints Analysis Analytical Suite: - Appearance - HPLC Assay & Impurities - Water Content (KF) - XRPD (Polymorph) Timepoints->Analysis Report Trend Analysis & Shelf-Life Assignment Analysis->Report

Figure 2: Standard stability workflow aligned with ICH Q1A guidelines for pharmaceutical intermediates.

Specification Limits (Proposed)
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid.
Assay HPLC98.0% – 102.0% (anhydrous basis).
Total Impurities HPLC≤ 1.0%
Indiv. Impurity HPLC≤ 0.15% (Aldehyde/Acid).
Water Content Karl Fischer≤ 1.0% (Monitor for hygroscopicity).
Chloride Content Titration17.5% – 18.5% (Confirm mono-HCl stoichiometry).

Handling & Storage Recommendations

Based on the chemical profile and typical stability data for fluorinated picolylamines:

  • Hygroscopicity Control: The HCl salt is prone to absorbing atmospheric moisture. Handle only in humidity-controlled environments (<40% RH) or under inert gas (Nitrogen/Argon).

  • Light Protection: Store in amber glass or opaque HDPE containers to prevent photolytic degradation of the halogenated ring.

  • Temperature: Long-term storage at 2-8°C is recommended to inhibit oxidative deamination.

  • Re-test Period: A provisional re-test period of 12 months is suggested, pending real-time stability data.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link

  • PubChem Compound Summary. CID 24884174 (Related: 5-Chloro-2-fluoropyridine). National Center for Biotechnology Information. Link

  • Cheng, C., et al. "A Synergistic Catalytic System... for N-Debenzylation of Benzylamines."[3] Journal of Organic Chemistry, 2009.[3] (Mechanistic insight into benzylic amine stability). Link

  • Jubilant Ingrevia. Safety Data Sheet: 2-(Aminomethyl)pyridine.[4][5][6] (General stability data for the scaffold). Link

Sources

Physicochemical Characterization of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Framework

Part 1: Executive Summary

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and antitubercular agents (e.g., MmpL3 inhibitors).[1] Its structural duality—combining a basic primary amine "linker" with an electron-deficient, halogenated pyridine core—makes it a versatile scaffold for fragment-based drug design (FBDD).[1]

However, its utility is often compromised by poor understanding of its solid-state behavior and ionization constants. This guide provides a rigorous, self-validating framework for the physicochemical profiling of this compound, moving beyond basic certificate of analysis (CoA) data to actionable CMC (Chemistry, Manufacturing, and Controls) intelligence.

Part 2: Molecular Identity & Structural Logic[1]

Chemical Identification
ParameterDetail
IUPAC Name This compound
CAS Number 1257535-29-7 (HCl Salt) / 1256791-14-6 (Free Base)
Molecular Formula C₆H₇Cl₂FN₂ (Salt)
Molecular Weight 197.04 g/mol (Salt) / 160.58 g/mol (Free Base)
SMILES Cl.NCC1=NC=C(Cl)C=C1F
Appearance White to off-white crystalline solid
Structural Analysis & Ionization Logic (Expertise)

Understanding the protonation site is critical for solubility profiling and salt selection.

  • Primary Amine (

    
    ):  The aliphatic amine is the most basic center. Typical pKa is ~9.0–9.5. In the mono-hydrochloride salt, the proton resides here (
    
    
    
    ).
  • Pyridine Nitrogen: The unsubstituted pyridine nitrogen has a pKa of ~5.2. However, the 3-Fluoro and 5-Chloro substituents are strong electron-withdrawing groups (EWGs).[1] Through inductive effects (

    
    ), they significantly reduce the electron density on the ring nitrogen, lowering its pKa to an estimated 1.5–2.5.
    
  • Implication: Under physiological conditions (pH 7.4), the molecule exists as a mono-cation (protonated at the primary amine). The pyridine ring remains neutral, maintaining lipophilicity for hydrophobic pocket binding.

Ionization cluster_0 pH < 2 (Strong Acid) cluster_1 pH 3 - 8 (Physiological/Salt Form) cluster_2 pH > 10 (Basic) Dication Dicationic Species (Pyridine-H+, Amine-H+) Cation Mono-Cationic Species (Pyridine, Amine-H+) *Dominant Form* Dication->Cation pKa1 ~2.0 (Pyridine Deprotonation) Neutral Neutral Free Base (Pyridine, Amine) Cation->Neutral pKa2 ~9.2 (Amine Deprotonation)

Caption: Predicted ionization pathway. The mono-HCl salt corresponds to the stable Mono-Cationic species.[1]

Part 3: Solid-State Characterization Protocols

The hygroscopicity of amine hydrochloride salts is a common failure mode in formulation. The following workflow ensures the material is stable and suitable for weighing/dispensing.

X-Ray Powder Diffraction (XRPD)

Objective: Confirm crystallinity and detect polymorphic impurities.

  • Protocol:

    • Load ~10 mg of sample onto a zero-background silicon holder.

    • Scan range: 3° to 40°

      
      .
      
    • Step size: 0.02°; Dwell time: 1 s/step.

  • Acceptance Criteria: Sharp, defined Bragg peaks indicating a crystalline lattice. A "halo" indicates amorphous content, which is hygroscopic and unstable.

Dynamic Vapor Sorption (DVS)

Objective: Quantify hygroscopicity and critical relative humidity (CRH).

  • Protocol:

    • Isotherm cycle: 0% → 90% → 0% RH at 25°C.

    • Step size: 10% RH; Equilibrium criterion: dm/dt < 0.002% min⁻¹.

  • Risk Assessment:

    • < 0.2% mass gain: Non-hygroscopic (Ideal).

    • > 2.0% mass gain: Hygroscopic (Requires desiccated storage).

    • Hysteresis:[1][2] Indicates hydrate formation or pore condensation.

Thermal Analysis (TGA/DSC)

Objective: Distinguish between solvates, hydrates, and true melting points.

  • DSC (Differential Scanning Calorimetry): Heat at 10°C/min from 25°C to 250°C. Look for a sharp endotherm (melting) > 140°C. Broad endotherms < 100°C suggest water loss.

  • TGA (Thermogravimetric Analysis): Correlate weight loss with DSC events. If TGA shows >1% loss before melting, the salt is likely a hydrate or retains process solvents.

Part 4: Solution-State & Stability Profiling[1]

pKa Determination (Potentiometric Titration)

Because of the low solubility of the free base, a co-solvent method is required.

  • Method: Titrate 1 mM sample in water/methanol ratios (e.g., 20%, 30%, 40% MeOH) with 0.1 M KOH.

  • Yasuda-Shedlovsky Extrapolation: Plot pKa vs. dielectric constant (

    
    ) and extrapolate to 0% organic solvent to obtain the aqueous pKa.
    
Chemical Stability Stress Testing

Validate the integrity of the "warhead" (the amine) and the halogenated core.

Stress ConditionDurationTarget DegradantMechanism
Acid (0.1 N HCl, 60°C) 24 HoursHydrolysis of C-Cl / C-FNucleophilic aromatic substitution (

) is unlikely due to acid protonation, but must be verified.[1]
Base (0.1 N NaOH, RT) 4 HoursPolymerization / DimerizationFree base generation may lead to intermolecular nucleophilic attack if concentration is high.
Oxidation (3% H₂O₂) 2 HoursN-Oxide formationOxidation of the pyridine nitrogen or primary amine.
Photostability (1.2 M Lux) 24 HoursDehalogenationRadical-mediated loss of Chlorine/Fluorine.

Part 5: Analytical Method Development (HPLC)

A robust method is required to separate the salt counter-ion and potential regioisomeric impurities (e.g., 3-chloro-5-fluoro isomers).[1]

Chromatographic Conditions
  • Column: C18 bonded phase with polar embedding (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm. Rationale: Polar embedding prevents pore dewetting by the highly aqueous mobile phase needed to retain the polar amine.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: Low pH suppresses silanol activity and ensures the amine is fully protonated for sharp peak shape.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 260 nm (Pyridine absorption maximum).

Characterization Workflow Diagram

Workflow cluster_Solid Solid State Path cluster_Liquid Solution State Path Start Raw Material Receipt (5-Cl-3-F-Pyridine-CH2NH2 HCl) XRPD XRPD Analysis (Check Crystallinity) Start->XRPD HPLC HPLC Purity (>98% Required) Start->HPLC DSC DSC/TGA (Check Solvates/Melting) XRPD->DSC DVS DVS (Hygroscopicity) DSC->DVS Decision Data Synthesis & Risk Assessment DVS->Decision Solubility pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) HPLC->Solubility Solubility->Decision Approved Release for Synthesis Decision->Approved Pass Reject Reject / Recrystallize Decision->Reject Fail

Caption: Integrated physicochemical characterization workflow for material release.

Part 6: Handling & Safety (E-E-A-T)

  • Hazard Classification: GHS Category 4 (Acute Tox) and Category 2 (Irritant).

  • Specific Warning: Fluorinated pyridines can cause severe eye damage.[3] The HCl salt form minimizes volatility, but dust inhalation is a significant risk.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated pyridines can be sensitive to light; amber vials are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394788, this compound. Retrieved from [Link]

  • Bogan, R. T., & McCann, M. P. 2-Pyridinemethanamine.[4] In ScienceDirect.[4] Retrieved from [Link]

  • Goodenough, D. M. L., et al. Metal Complexes of 2-Aminomethylpyridine and its Derivatives. Royal Society of Chemistry.[4] Retrieved from [Link]

  • Li, W., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. National Institutes of Health. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for using (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl in Medicinal Chemistry

Executive Summary

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7) is a high-value heterocyclic building block. Its structural utility lies in its trifunctional nature :

  • Primary Amine (Linker): A nucleophilic handle for amide couplings, reductive aminations, or sulfonylation.

  • 3-Fluoro Substituent (Conformational Lock): Provides electronic modulation and potential intramolecular hydrogen bonding (IMHB) with carbonyls attached to the exocyclic amine, influencing ligand binding kinetics.

  • 5-Chloro Substituent (Extension Vector): A reliable handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular scaffold into solvent-exposed or hydrophobic pockets.

This guide provides optimized protocols for handling, deprotection (free-basing), and functionalizing this scaffold, ensuring high yields and reproducibility in drug discovery campaigns.

Chemical Properties & Handling

PropertyData
IUPAC Name This compound
CAS (HCl Salt) 1257535-29-7
CAS (Free Base) 1256791-14-6
Molecular Weight 197.04 g/mol (HCl salt) / 160.58 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM/EtOAc (Salt form)
pKa (Calculated) ~8.5 (Amine), ~2.0 (Pyridine N)

Storage & Stability:

  • Hygroscopicity: The HCl salt is hygroscopic. Store under nitrogen/argon at 2–8°C.

  • Stability: Stable in solid form. In solution (free base), avoid prolonged exposure to air to prevent oxidation or carbonate formation.

Reactivity Logic & Workflow

The following diagram illustrates the logical flow for elaborating this scaffold. The primary amine is typically the first point of diversification, followed by cross-coupling at the 5-position.

ReactivityWorkflow Start (5-Chloro-3-fluoropyridin-2-yl) methanamine HCl Step1 Step 1: In-situ Neutralization (Free-Basing) Start->Step1 DIPEA/TEA PathA Path A: Amide Coupling (R-COOH + HATU) Step1->PathA Acylation PathB Path B: Reductive Amination (R-CHO + STAB) Step1->PathB Alkylation Step2 Step 2: 5-Position Functionalization (Suzuki/Buchwald) PathA->Step2 Pd(dppf)Cl2 / Ar-B(OH)2 PathB->Step2 Final Final Bioactive Scaffold Step2->Final

Figure 1: Strategic workflow for scaffold elaboration. The 5-Cl position is generally preserved for late-stage diversification.

Experimental Protocols

Protocol A: In-Situ Neutralization & Amide Coupling

Rationale: The HCl salt must be neutralized to release the nucleophilic amine. In-situ neutralization with a tertiary base is preferred over isolating the free base (which can be unstable/volatile). The 3-Fluoro group withdraws electrons, slightly reducing the nucleophilicity of the amine compared to a benzylamine, requiring efficient coupling agents like HATU or T3P.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Neutralization: In a separate vial, suspend the Pyridine-Amine HCl salt (1.1 mmol) in DMF (2 mL). Add DIPEA (2.5 mmol) and vortex until clear (ensures free base formation).

  • Coupling: Add the amine solution to the activated acid solution. Add the remaining DIPEA (1.0 mmol) to maintain basicity (pH > 8).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

    • Note: If reaction is sluggish due to steric bulk of the acid, heat to 50°C.

  • Work-up: Dilute with EtOAc (30 mL). Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-5

Rationale: The 5-Chloro position is less reactive than a 5-Bromo or 5-Iodo analog but is sufficiently reactive for Suzuki couplings using modern phosphine ligands. The 3-Fluoro group does not typically interfere with Pd-insertion at the 5-position.

Reagents:

  • Amide-linked Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.5 equiv)

  • Pd(dppf)Cl₂·DCM complex (0.05 equiv) or Pd₂(dba)₃/XPhos for difficult substrates.

  • K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial with the Intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

  • Degassing: Sparge the mixture with Nitrogen/Argon for 5 minutes (Critical step to prevent Pd oxidation).

  • Reaction: Seal the vial. Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).

  • Work-up: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often recommended here to remove palladium residues and de-halogenated byproducts.

Critical Structural Insights (SAR)

The 3-Fluoro substituent is not merely decorative; it imparts specific properties essential for Structure-Activity Relationship (SAR) optimization:

  • pKa Modulation: The 3-F and 5-Cl atoms lower the pKa of the pyridine nitrogen (approx pKa < 3.0), making it less likely to be protonated at physiological pH. This improves membrane permeability compared to non-halogenated pyridines.

  • Conformational Bias: The fluorine atom can engage in an intramolecular electrostatic interaction with the carbonyl oxygen of the amide linker (if attached). This "locks" the conformation, reducing the entropic penalty upon binding to a protein target.

Interactions cluster_0 3-Fluoro Effect cluster_1 5-Chloro Effect Center Scaffold Core F_node Lowers pKa (Permeability) Center->F_node Conf_node Conformational Locking Center->Conf_node Cl_node Lipophilic Filling Center->Cl_node Met_node Metabolic Blocking Center->Met_node

Figure 2: Physicochemical impact of halogen substitutions on the pyridine scaffold.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield (Amide Coupling) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equiv; ensure the amine is fully dissolved before adding to activated acid.
No Reaction (Suzuki) Oxidized Catalyst or unreactive Cl-bond.Switch to highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3 . Increase temp to 120°C.
Formation of Urea Byproduct Excess HATU reacting with amine.Pre-activate the acid with HATU for 5-10 mins before adding the amine. Do not mix HATU and amine directly.

Safety Note:

  • Eye/Skin Irritant: The HCl salt is corrosive and an irritant. Wear gloves and safety glasses.

  • Inhalation: Avoid dust formation. Handle in a fume hood.

  • Disposal: Halogenated pyridines must be disposed of in halogenated organic waste streams.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 53394627 ((5-Chloro-3-fluoropyridin-2-yl)methanamine).
    • [Link]

  • Commercial Availability & Specifications

    • Product Specification: this compound.[1][2] BLD Pharm.[3]

  • Synthetic Methodology (General Pyridine Functionalization)

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for Fluorine/Chlorine effects on pyridine pKa).
    • [Link]

  • Cross-Coupling Protocols (Chloropyridines)

Sources

Application Note: Strategic Utilization of (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl in Fragment-Based Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the handling, characterization, and screening protocols for (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride . Unlike standard high-throughput screening (HTS) compounds, this molecule represents a "privileged fragment" scaffold. Its value lies in its specific substitution pattern:

  • The 3-Fluoro Effect: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding while modulating the basicity of the 2-methanamine tail.

  • The 5-Chloro Substituent: Provides a lipophilic handle (logP modulation) and blocks a common metabolic "soft spot" (oxidation at the 5-position), enhancing metabolic stability in downstream leads.

  • Primary Amine Handle: Serves as the primary vector for fragment growing via amide coupling or reductive amination.

This guide focuses on Fragment-Based Drug Discovery (FBDD) workflows, specifically Surface Plasmon Resonance (SPR) screening and Synthetic Reactivity Validation .

Pre-Assay Characterization: Solubility & Stability

Challenge: As a hydrochloride salt, this compound is hygroscopic.[1] Inaccurate weighing due to water uptake can lead to false negatives in affinity assays (due to lower actual concentration) or pH shifts in low-capacity buffers.

Protocol A: Stock Solution Preparation (100 mM)

Materials:

  • Compound: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl (MW: ~197.04 g/mol )

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

  • Vessel: Amber glass vial (light sensitive)

Step-by-Step:

  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation.

  • Weighing: Weigh approximately 19.7 mg of the solid. Record the exact mass to 0.01 mg precision.

  • Dissolution: Calculate the volume of DMSO required to achieve exactly 100 mM.

    • Formula:

      
      
      
  • Sonication: Vortex for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless.

  • QC Check: Dilute a 1 µL aliquot into 99 µL water. Measure pH. If pH < 5.0, note that the HCl counter-ion is active. Crucial for downstream assay buffer selection.

Primary Assay: Surface Plasmon Resonance (SPR) Fragment Screening[2]

Objective: To detect weak binding affinity (


 in the mM to µM range) of the fragment against a target protein (e.g., a Kinase or Protease).

Scientific Integrity Note: Fragments often bind transiently. SPR is preferred over biochemical assays because it detects binding directly without requiring signal amplification, reducing false positives common with reactive fragments.

Protocol B: Clean Screen SPR Workflow

Buffer System (Critical): Since the fragment is an HCl salt, the running buffer must have sufficient capacity to buffer the injected sample.

  • Standard Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, 3% DMSO.

  • Note: The 3% DMSO matches the final concentration of the fragment sample to prevent "bulk refractive index" jumps.

Experimental Steps:

  • Immobilization:

    • Immobilize the target protein on a CM5 sensor chip via amine coupling to a level of ~3000-5000 RU (Response Units). High density is required for low MW fragments (<200 Da).

    • Reference Channel: Activate and block a flow cell without protein to serve as a reference surface.

  • Sample Preparation:

    • Dilute the 100 mM DMSO stock to a screening concentration of 500 µM in the Running Buffer.

    • Final DMSO concentration must be exactly matched to the running buffer (e.g., 3%).

  • Injection Cycle:

    • Flow Rate: 30 µL/min (fast flow minimizes mass transport limitations).

    • Contact Time: 30 seconds (association).

    • Dissociation Time: 15 seconds.

    • Wash: Extra wash with 50% DMSO in buffer to remove sticky fragments.

  • Data Analysis (The "Square Wave" Check):

    • Visualise the sensorgram. A valid fragment binder typically shows a "square wave" profile: rapid on-rate, equilibrium plateau, and rapid off-rate.

    • Stoichiometry Check: Calculate theoretical

      
      .
      
      
      
      
    • If the observed signal is >120% of

      
      , suspect non-specific aggregation (common with halogenated pyridines).
      
Visualization: SPR Workflow Logic

SPR_Workflow Stock 100mM Stock (DMSO) Dilution Dilution to 500µM (Buffer + 3% DMSO) Stock->Dilution Precision Pipetting Ref_Cell Reference Cell (Blocked Surface) Dilution->Ref_Cell Injection Active_Cell Active Cell (Target Protein) Dilution->Active_Cell Injection Sensorgram Sensorgram Output (Square Wave Analysis) Ref_Cell->Sensorgram Subtract Background Active_Cell->Sensorgram Raw Signal Hit_Valid Hit Validation (Dose Response) Sensorgram->Hit_Valid If R_obs < 1.2 * R_max

Figure 1: SPR Fragment Screening Workflow. The parallel injection over reference and active surfaces ensures subtraction of bulk refractive index changes caused by the DMSO or the HCl salt ions.

Secondary Assay: Synthetic Reactivity (Amide Coupling)

Objective: To validate the chemical "fitness" of the fragment for library expansion. If the amine is deactivated by the electron-withdrawing Fluorine and Chlorine, it may require harsh coupling conditions.

Protocol C: Micro-Scale Efficiency Test
  • Reaction: Mix Fragment (1 eq) + Benzoic Acid (1.2 eq) + HATU (1.2 eq) + DIPEA (3 eq) in DMF.

  • Observation: The 3-Fluoro group reduces the nucleophilicity of the pyridine nitrogen, but the exocyclic methanamine (position 2) remains highly reactive.

  • Monitoring: Monitor by LC-MS after 1 hour.

    • Success Criteria: >90% conversion to the amide product.

    • Failure Mode: If conversion is low, the HCl salt may not have been fully neutralized by the DIPEA. Increase base equivalents to 4.0.

Data Summary & Reference Values

ParameterValue / CharacteristicImplication for Assay
MW 197.04 Da (HCl salt)Low MW requires high surface density in SPR.
LogP (Calc) ~1.2 (Free base)Moderate lipophilicity; low risk of aggregation.
pKa (Pyridine N) ~2.5 - 3.0Very weak base due to F/Cl withdrawal. Unlikely to protonate at pH 7.4.
pKa (Amine) ~8.5Protonated at physiological pH.
Solubility >50 mM in WaterExcellent. Ideal for high-concentration screening.
UV Abs

~260 nm
Avoid UV-based assays near 260nm; use fluorescence or SPR.

References

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry, 59(14), 6581–6602. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Giannetti, A. M. (2011). "From experimental design to data analysis: SPR-based fragment screening." Methods in Enzymology, 493, 169-218. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6, 211–219. Link

  • ChemicalBook. (2024). "this compound Properties." Link

Sources

Application Note: High-Throughput Library Synthesis & Screening with (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the operational protocols for utilizing (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). Unlike simple alkyl amines, this fluorinated-chlorinated pyridine scaffold offers unique electronic and physicochemical properties that modulate potency and metabolic stability. This document provides a validated workflow for automated library synthesis (amide coupling), in situ salt neutralization, and subsequent biological screening, specifically targeting kinase and GPCR hydrophobic pockets.

Introduction: The "Privileged" Scaffold

(5-Chloro-3-fluoropyridin-2-yl)methanamine is not merely a linker; it is a functional "warhead" designed to optimize ligand efficiency. In medicinal chemistry, the specific substitution pattern of Chlorine at C5 and Fluorine at C3 on the pyridine ring serves three critical functions:

  • pKa Modulation (The Fluorine Effect): The C3-Fluorine atom exerts an electron-withdrawing inductive effect (-I), significantly lowering the pKa of the pyridine nitrogen compared to a non-fluorinated pyridine. This reduces the basicity, preventing protonation at physiological pH (7.4), which enhances membrane permeability and oral bioavailability [1].

  • The "Magic Chloro" Effect: The C5-Chlorine atom fills hydrophobic pockets often found in enzyme active sites (e.g., the gatekeeper region of kinases). Chlorine can improve potency by up to 100-1000 fold compared to hydrogen or methyl substituents due to lipophilic matching and specific halogen bonding interactions [2].

  • Metabolic Blocking: Both halogens block sites susceptible to oxidative metabolism (CYP450), extending the half-life of the resulting library members [3].

Technical Specifications & Handling

PropertyValueNotes
Chemical Formula C6H6ClFN2 · HClSalt form ensures stability.
Molecular Weight 197.04 g/mol Fragment-like (Rule of 3 compliant).
Solubility Soluble in DMSO, Water, Methanol.Insoluble in pure DCM/EtOAc without base.
Hygroscopicity ModerateStore in desiccator; weigh rapidly.
pKa (Conj. Acid) ~3.5 (Pyridine N), ~8.5 (Amine)Estimated; Pyridine N is weakly basic due to F.

Workflow Overview

The following diagram illustrates the integrated workflow from solid dispensing to biological hit identification.

HTS_Workflow cluster_chem Chemistry Phase RawMat Amine HCl Salt (Powder) StockSol Stock Solution (DMSO/DIPEA) RawMat->StockSol Solubilization + Neutralization Coupling Automated Coupling (96-well Block) StockSol->Coupling Dispense QC LC-MS QC (Purity Check) Coupling->QC Aliquot Plating Acoustic Dispensing (Assay Ready Plates) QC->Plating Pass (>85%) Screen Bio-Assay (Kinase/GPCR) Plating->Screen Echo Transfer

Figure 1: End-to-end workflow for generating and screening libraries derived from (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl.

Protocol: Automated Library Synthesis (Amide Coupling)

Objective: To synthesize a 96-member amide library using the amine HCl salt and diverse carboxylic acids in a "one-pot" automated format.

Challenge: The amine is an HCl salt. Direct addition to organic solvents (DCM) will result in suspension, clogging liquid handler tips. Solution: Use an in situ neutralization strategy with high-concentration DIPEA in the stock solution.

Reagents:
  • Amine: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl.[1]

  • Acids: 96 diverse carboxylic acids (0.2 mmol scale).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:
  • Amine Stock Preparation (The Critical Step):

    • Calculate required amount: 96 wells × 1.2 equivalents × Concentration.

    • Dissolve the Amine HCl salt in DMF to reach 0.5 M .

    • Crucial: Add 3.0 equivalents of DIPEA to this stock solution immediately.

    • Mechanism:[3][4][5][6] 1 eq neutralizes the HCl; 2 eq remain for the coupling reaction.

    • Observation: The solution may warm slightly (exothermic neutralization). Ensure it is clear before loading onto the robot.

  • Acid Plate Preparation:

    • Dispense 100 µL of 0.5 M Carboxylic Acid solutions (in DMF) into a 96-deep well block.

  • Coupling Reaction (Automated):

    • Add 100 µL of the Amine/DIPEA Stock to each well containing acid.

    • Add 100 µL of HATU solution (0.5 M in DMF).

    • Seal plate and shake at 600 rpm for 16 hours at Room Temperature (25°C).

  • Work-up (Solid Phase Extraction - Optional for HTS):

    • For rapid screening, dilute directly. For high purity, pass through a pre-packed carbonate scavenger resin to remove excess acid and HATU byproducts.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Amine Stock Insufficient DIPEA or wet DMF.Ensure 3.0 eq DIPEA is added. Use anhydrous DMF.
Low Yield (<50%) HCl salt not fully neutralized.Increase DIPEA to 4.0 eq. Check acid reactivity.
Clogged Liquid Handler Salt particles in suspension.Filter stock solution (0.45 µm) before loading.

Protocol: Biological Screening Preparation

Once the library is synthesized, it must be transitioned to "Assay Ready Plates" (ARPs).

QC & Normalization
  • LC-MS Analysis: Sample 5% of the library (randomized) to verify identity. Expected purity >85%.

  • Quantification: Use CLND (Chemiluminescent Nitrogen Detection) or UV (254 nm) assuming an average extinction coefficient if exact quantification is too slow.

  • Normalization: Dilute all wells to a standardized concentration (e.g., 10 mM in DMSO).

Acoustic Dispensing (Echo/Datastream)

Because the library contains a fluorinated pyridine, it is generally DMSO-stable.

  • Source Plate: 384-well LDV (Low Dead Volume) plate.

  • Destination Plate: 1536-well assay plate (white/black depending on readout).

  • Transfer: Eject 2.5 nL to 50 nL of compound solution directly into the assay buffer.

    • Note: The high lipophilicity (due to Cl/F) means these compounds may stick to plastic tips. Acoustic ejection eliminates this loss.

Mechanistic Logic: Why this works

The following diagram details the chemical logic occurring in the reaction well.

Reaction_Mechanism HCl_Salt Amine·HCl (Inactive) Free_Base Free Amine (Nucleophile) HCl_Salt->Free_Base Deprotonation (-DIPEA·HCl) Product Fluorinated Amide (Library Member) Free_Base->Product Nucleophilic Attack Activated_Acid Acid-HATU Complex (Electrophile) Activated_Acid->Product Coupling DIPEA DIPEA (Base) DIPEA->HCl_Salt

Figure 2: In-situ neutralization and activation mechanism. The DIPEA plays a dual role: freeing the amine from the HCl salt and scavenging the proton generated during amide bond formation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Chiodi, D., & Ishihara, Y. (2023).[4] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[4][7] Journal of Medicinal Chemistry, 66(8), 5305-5331.[4]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

Sources

Mastering the Purification of (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount, as even minute impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of this important intermediate, offering detailed protocols and the scientific rationale behind each technique. While specific literature on the purification of this exact molecule is limited, the methodologies presented herein are based on established principles for the purification of analogous aminopyridine hydrochlorides and have been designed to be robust and adaptable.

Understanding the Molecule: Properties and Potential Impurities

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound and the potential impurities that may be present.

This compound is a salt, which generally imparts higher water solubility and crystallinity compared to its free base form. The pyridine ring and the primary amine group are the key functional groups that dictate its chemical behavior.

Potential Impurities: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Positional isomers: Isomeric forms of the target molecule.

  • Over-alkylated or under-alkylated species: Resulting from the amination process.

  • Oxidation products: Amines can be susceptible to oxidation.

  • Hydrolysis products: Depending on the reaction and workup conditions.

A thorough understanding of the synthetic route is essential for predicting the likely impurity profile.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired high purity. This guide will focus on three primary methods:

  • Recrystallization: A powerful technique for purifying crystalline solids.

  • Acid-Base Extraction: Exploits the basicity of the amine for selective separation.

  • Column Chromatography: For separating closely related impurities.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a fundamental purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] For amine hydrochlorides, which are salts, the choice of solvent is critical.

Scientific Principle:

The principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent.

Solvent Selection for Amine Hydrochlorides:

Finding a single solvent that meets all the criteria for recrystallization can be challenging. Often, a two-solvent system is employed.[2] For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol are often good primary solvents, while less polar solvents like diethyl ether, ethyl acetate, or acetone can be used as anti-solvents to induce precipitation.[3]

Table 1: Recommended Solvent Systems for Recrystallization

Primary Solvent (Solvent 1)Anti-Solvent (Solvent 2)Rationale
IsopropanolDiethyl EtherIsopropanol effectively dissolves the hydrochloride salt at elevated temperatures, while diethyl ether's low polarity induces crystallization upon cooling and addition.[3]
EthanolEthyl AcetateA common and effective combination for many amine hydrochlorides.
MethanolDichloromethaneMethanol provides good solubility, and dichloromethane acts as a good anti-solvent.
Detailed Protocol for Recrystallization:
  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen primary solvent (e.g., isopropanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Inducing Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

  • Anti-Solvent Addition (for two-solvent system): If using an anti-solvent, add it dropwise to the cooled solution until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent (or the anti-solvent) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visual Workflow for Recrystallization:

Caption: Workflow for the purification of this compound by recrystallization.

Acid-Base Extraction: Leveraging Chemical Reactivity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. This method is particularly useful for removing neutral or acidic impurities from the basic (5-Chloro-3-fluoropyridin-2-yl)methanamine.

Scientific Principle:

The amine group in (5-Chloro-3-fluoropyridin-2-yl)methanamine is basic and exists as a protonated, water-soluble hydrochloride salt. By basifying the aqueous solution, the free amine is generated, which is typically more soluble in organic solvents. Conversely, acidic impurities will remain in the aqueous layer as their corresponding salts. This differential solubility allows for their separation.

Detailed Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude this compound in water.

  • Basification: In a separatory funnel, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, to the aqueous layer until the pH is basic (pH > 9). This will convert the hydrochloride salt to the free amine.

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The free amine will partition into the organic layer.

  • Separation: Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent to ensure complete recovery of the free amine.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Conversion back to Hydrochloride Salt: Filter off the drying agent. To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out.

  • Isolation: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Visual Workflow for Acid-Base Extraction:

Acid_Base_Extraction cluster_0 Aqueous Phase cluster_1 Organic Phase Crude_HCl_Salt Crude HCl Salt in Water Basification Add Base (e.g., NaHCO3) & Organic Solvent Crude_HCl_Salt->Basification Free_Amine_Aq Free Amine in Aqueous Phase Basification->Free_Amine_Aq Extraction Extract with Organic Solvent Free_Amine_Aq->Extraction Aqueous_Waste Aqueous Layer (Impurities) Extraction->Aqueous_Waste Separate Free_Amine_Org Free Amine in Organic Solvent Extraction->Free_Amine_Org Partitioning Drying Dry with Na2SO4 Free_Amine_Org->Drying HCl_Addition Add HCl Solution Drying->HCl_Addition Precipitation Precipitation of Pure HCl Salt HCl_Addition->Precipitation Filtration Filtration & Drying Precipitation->Filtration Pure_Product Pure Product Filtration->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Column Chromatography: For High-Resolution Separation

Column chromatography is a versatile technique for purifying compounds from complex mixtures, especially when impurities have similar polarities to the target molecule. For basic amines like (5-Chloro-3-fluoropyridin-2-yl)methanamine, special considerations are needed to prevent peak tailing and ensure good separation.

Scientific Principle:

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with higher affinity for the stationary phase will move down the column more slowly than compounds with lower affinity.

Challenges with Amines on Silica Gel:

Silica gel is acidic and can strongly interact with basic amines, leading to poor separation and recovery. To mitigate this, the silica gel can be deactivated, or a basic modifier can be added to the mobile phase.[4]

Stationary and Mobile Phase Selection:
  • Stationary Phase: Silica gel is the most common stationary phase. For basic compounds, deactivated (neutral) silica or alumina can also be used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. To improve the separation of amines, a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol is often added to the mobile phase.[4]

Table 2: Recommended Column Chromatography Conditions

Stationary PhaseMobile Phase SystemRationale
Silica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineThe gradient of increasing ethyl acetate polarity elutes compounds, while triethylamine deactivates the acidic sites on the silica gel, preventing peak tailing.
Silica GelDichloromethane/Methanol with 0.1-1% Ammonium HydroxideA more polar system for more polar compounds. Ammonium hydroxide serves a similar purpose to triethylamine.
Alumina (Neutral)Hexane/Ethyl AcetateNeutral alumina can be a good alternative to silica for basic compounds, reducing the need for a basic modifier.
Detailed Protocol for Column Chromatography:
  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude free base of (5-Chloro-3-fluoropyridin-2-yl)methanamine in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluent as it comes off the column.

  • Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC, to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable organic solvent and add a solution of HCl to precipitate the pure hydrochloride salt as described in the acid-base extraction protocol.

Visual Workflow for Column Chromatography:

Column_Chromatography Crude_Free_Base Crude Free Base Sample_Loading Load Sample onto Column Crude_Free_Base->Sample_Loading Column_Packing Pack Column with Stationary Phase Column_Packing->Sample_Loading Elution Elute with Mobile Phase Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions (TLC/HPLC) Fraction_Collection->Analysis Combine_Fractions Combine Pure Fractions Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Free_Base Pure Free Base Solvent_Removal->Pure_Free_Base HCl_Addition Add HCl Solution Pure_Free_Base->HCl_Addition Pure_Product Pure HCl Salt HCl_Addition->Pure_Product

Caption: Workflow for purification by column chromatography.

Purity Assessment: The Importance of Analytical Validation

After purification, it is essential to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Developing an HPLC Method:

A reverse-phase HPLC method is typically suitable for polar compounds like amine hydrochlorides.

Table 3: Suggested HPLC Conditions for Purity Analysis

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A standard reverse-phase column with good retention for polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient Start with a low percentage of B and gradually increaseA gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a standard analytical column.
Detection UV at a suitable wavelength (e.g., 254 nm)The pyridine ring should have a strong UV absorbance.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce analysis time.

Conclusion: A Strategic Approach to High Purity

The purification of this compound requires a systematic and well-reasoned approach. A combination of acid-base extraction to remove gross impurities, followed by recrystallization, is often sufficient to achieve high purity. For challenging separations of closely related impurities, column chromatography is a powerful tool. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently purify this important building block, ensuring the quality and integrity of their final pharmaceutical products.

References

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. (2017). Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • LookChem. Purification of Pyridine. Available at: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Barbasiewicz, M., & Mąkosza, M. (2006). Intermolecular reactions of chlorohydrine anions: acetalization of carbonyl compounds under basic conditions. Organic letters, 8(17), 3745–3748. Available at: [Link]

  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2014). Available at: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. (2013). Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Development of forced degradation and stability indicating studies of drugs—A review. (2013). Available at: [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2014). Available at: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available at: [Link]

  • Chromatography Forum. Method for pyridine amine derivative. (2015). Available at: [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Available at: [Link]

  • OSHA. Pyridine. Available at: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). Available at: [Link]

  • Analytical Chemistry. (1956). 28(4). Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a substituted pyridinemethanamine derivative of significant interest in pharmaceutical research and development. Its chemical structure, featuring a halogenated pyridine ring, suggests its potential as a key building block in the synthesis of novel therapeutic agents. The presence of chlorine and fluorine atoms can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The hydrochloride salt form enhances the aqueous solubility and stability of the parent compound, (5-Chloro-3-fluoropyridin-2-yl)methanamine. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quality of this compound throughout the drug development lifecycle, from initial synthesis to formulation.

This comprehensive guide presents a suite of detailed analytical methods for the characterization of this compound. The protocols provided herein are designed to be both scientifically rigorous and practically applicable in a modern analytical laboratory. Each method is accompanied by an explanation of the underlying scientific principles and guidance on data interpretation, empowering researchers to confidently assess the quality of their material.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₆H₇Cl₂FN₂[1]
Molecular Weight 197.04 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and methanolGeneral knowledge for amine hydrochlorides
Predicted pKa ~1.72 (for the pyridinium ion of the related 5-chloro-3-fluoropyridin-2-amine)
UV-Vis Absorbance (λmax) ~280 nm (predicted based on similar aminopyridine structures)

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of this compound. The inherent polarity of the molecule, due to the amine hydrochloride and the pyridine nitrogen, makes reversed-phase HPLC an ideal choice.

Causality Behind Experimental Choices

The selection of a C18 stationary phase provides a versatile hydrophobic backbone for the retention of the molecule. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the retention time. A phosphate buffer at a pH of 7.0 is chosen to ensure that the primary amine is in its neutral form, promoting better peak shape and reproducible retention. Methanol is selected as the organic modifier due to its compatibility with the buffer and its ability to provide adequate elution strength. UV detection at 280 nm is employed, as this wavelength is a common absorbance maximum for pyridine derivatives.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis.

Detailed HPLC Protocol

1. Sample Preparation a. Accurately weigh approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask. b. Dissolve the sample in a diluent (50:50 v/v methanol:water) and dilute to the mark. This yields a stock solution of approximately 0.5 mg/mL. c. For purity analysis, further dilute the stock solution to a concentration of approximately 0.05 mg/mL with the diluent.

2. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Methanol
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.5 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm

3. Data Analysis a. Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram. b. Assay: Quantify the concentration of the analyte against a certified reference standard using a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

While HPLC is the primary tool for purity, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities and providing orthogonal structural confirmation. Due to the low volatility of the hydrochloride salt, derivatization is typically necessary to convert the analyte into a more volatile form.

Causality Behind Experimental Choices

Silylation is a common derivatization technique for compounds containing active hydrogens, such as primary amines.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent that converts the primary amine to its corresponding N-trimethylsilyl derivative, which is significantly more volatile. The use of a general-purpose capillary column, such as a DB-5ms, provides good separation for a wide range of compounds. The mass spectrometer serves as a highly specific detector, providing structural information based on the fragmentation pattern of the derivatized analyte.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Detailed GC-MS Protocol

1. Sample Preparation and Derivatization a. Accurately weigh approximately 1-2 mg of this compound into a 2 mL GC vial. b. Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. d. Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each nucleus in the molecule.

Causality Behind Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for the hydrochloride salt, as it readily dissolves the compound and has well-separated solvent signals. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR due to its chemical inertness and sharp singlet signal at 0 ppm. The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful technique, as the ¹⁹F nucleus is highly sensitive and exhibits a wide chemical shift range, making it an excellent probe for structural integrity and purity.[3]

Detailed NMR Protocol

1. Sample Preparation a. Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

2. NMR Instrumentation and Parameters

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer Bruker AVANCE 500 MHz or equivalentBruker AVANCE 125 MHz or equivalentBruker AVANCE 470 MHz or equivalent
Pulse Program zg30zgpg30zg
Number of Scans 16102464
Relaxation Delay 2 s2 s2 s
Acquisition Time 4 s1.5 s1 s
Spectral Width 12 ppm240 ppm200 ppm

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a rapid and accurate determination of the molecular weight of the free base of the compound.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like (5-Chloro-3-fluoropyridin-2-yl)methanamine. In positive ion mode, the molecule is expected to readily protonate to form the [M+H]⁺ ion. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio, providing further confirmation of the elemental composition.[4]

Detailed MS Protocol

1. Sample Preparation a. Prepare a solution of the sample in methanol at a concentration of approximately 10 µg/mL.

2. MS Instrumentation and Conditions

ParameterCondition
Mass Spectrometer Agilent 6545 LC/Q-TOF or equivalent
Ionization Source Dual AJS ESI
Ion Polarity Positive
Capillary Voltage 4000 V
Fragmentor Voltage 120 V
Gas Temperature 325°C
Sheath Gas Flow 11 L/min
Mass Range 50-500 m/z

Potentiometric Titration for Assay

For a quantitative determination of the assay of the hydrochloride salt, a non-aqueous potentiometric titration is a reliable and accurate method.

Causality Behind Experimental Choices

This compound is the salt of a weak base and a strong acid. In a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced, allowing for its titration with a strong acid like perchloric acid.[5] The endpoint of the titration is determined potentiometrically using a pH electrode, which provides a more accurate and reproducible result compared to a colorimetric indicator.

Experimental Workflow: Potentiometric Titration

Caption: Workflow for potentiometric titration.

Detailed Potentiometric Titration Protocol

1. Reagent Preparation a. 0.1 M Perchloric Acid in Glacial Acetic Acid: Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid, mix, and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours before use. Standardize against potassium hydrogen phthalate.

2. Sample Preparation a. Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

3. Titration Procedure a. Use an automatic potentiometric titrator equipped with a glass pH electrode and a reference electrode suitable for non-aqueous titrations. b. Titrate the sample solution with the standardized 0.1 M perchloric acid. c. Record the volume of titrant added versus the measured potential. The endpoint is the point of maximum inflection of the titration curve.

4. Calculation a. Calculate the percentage assay using the following formula: Assay (%) = (V x M x F x 100) / W Where:

  • V = Volume of perchloric acid consumed at the endpoint (mL)
  • M = Molarity of the perchloric acid solution
  • F = Molar equivalent of this compound (197.04 g/mol )
  • W = Weight of the sample (mg)

Method Validation

All analytical methods presented in this guide should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are suitable for their intended purpose.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and titrimetric techniques ensures a thorough evaluation of the identity, purity, and assay of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will enable researchers and scientists to generate reliable and high-quality data, supporting the advancement of their drug discovery and development programs.

References

  • PubChem. (n.d.). (5-Fluoropyridin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloropyridine-3-carbonitrile. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. Retrieved from [Link]

  • Kocaoba, S., & Akyüz, M. (2006). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Asian Journal of Chemistry, 18(4), 3049.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chinese Journal of Pharmaceutical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Analytical Methods. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • Journal of Separation Science. (2012). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Retrieved from [Link]

  • Semantic Scholar. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • Science.gov. (n.d.). nonaqueous potentiometric titration. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Institutes of Health. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (2015). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Clinical Chemistry. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Retrieved from [Link]

  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ResearchGate. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • The Analyst. (1994). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Retrieved from [Link]

  • National Institutes of Health. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]

  • ResearchGate. (2021). Gas chromatography/mass spectroscopy identification of M2 as.... Retrieved from [Link]

  • National Institutes of Health. (2019). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride . This scaffold is a critical "hinge-binding" motif in kinase inhibitor discovery, particularly for targeting difficult-to-drug kinases where the 3-fluoro substituent provides essential metabolic stability and conformational control.

The synthesis addresses two primary challenges inherent to this scaffold:

  • Regioselectivity: Ensuring the correct placement of the amine relative to the chloro- and fluoro- substituents.

  • Chemistability: Reducing the nitrile intermediate without hydrodehalogenating the C5-chlorine atom, a common side reaction in standard catalytic hydrogenations.

Target Molecule Profile
PropertyDescription
IUPAC Name This compound
Free Base CAS 1186663-39-7
Molecular Formula C₆H₆Cl₂FN₂ (HCl salt)
Key Feature 3-Fluoro-5-chloro substitution pattern
Application Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Synthesis

Strategic Analysis & Retrosynthesis

To ensure scalability and reproducibility, we bypass the direct functionalization of the methyl group (which is prone to over-halogenation) and the Sandmeyer approach (which suffers from low yields). Instead, we utilize a Cyanation-Reduction sequence starting from the commercially available 2-bromo-5-chloro-3-fluoropyridine.

Synthetic Pathway Visualization

SynthesisRoute Start 2-Bromo-5-chloro- 3-fluoropyridine (CAS: 156072-86-5) Step1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Start->Step1 DMF, 120°C Inter 5-Chloro-3-fluoro- picolinonitrile (CAS: 207994-11-4) Step1->Inter >90% Yield Step2 Chemoselective Reduction (BH3·DMS) Inter->Step2 THF, Reflux End Target Amine HCl (Precipitation) Step2->End MeOH/HCl

Figure 1: Two-step scalable synthesis route avoiding dehalogenation risks.

Detailed Experimental Protocols

Step 1: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to a nitrile using zinc cyanide. Rationale: Zn(CN)₂ is preferred over CuCN (Rosenmund-von Braun) due to easier workup and milder conditions. Pd(dppf)Cl₂ is selected for its high thermal stability and resistance to poisoning by pyridine nitrogens.

Materials & Stoichiometry
ReagentEquiv.[1]Role
2-Bromo-5-chloro-3-fluoropyridine 1.0Starting Material
Zinc Cyanide (Zn(CN)₂) 0.6Cyanating Agent
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03Catalyst (3 mol%)
Zinc Dust 0.1Catalyst Activator
DMF (Anhydrous) 10 volSolvent
Protocol
  • Setup: Charge a 3-neck round-bottom flask (or reactor) with the starting bromide, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust.

  • Inertion: Evacuate and backfill with Nitrogen (N₂) three times. This is critical to prevent catalyst deactivation.

  • Solvation: Add anhydrous DMF via syringe/cannula.

  • Reaction: Heat the mixture to 110–120°C for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 20% EtOAc/Hexanes). The bromide spot (Rf ~0.6) should disappear, replaced by the nitrile (Rf ~0.4).

  • Workup (Oxidative Quench):

    • Cool to room temperature (RT).

    • Dilute with EtOAc (20 vol).

    • Critical Step: Pour the mixture into a saturated solution of FeSO₄ or dilute NH₄OH to quench active cyanide species and complex the zinc/palladium. Stir for 30 mins.

  • Purification: Filter through a Celite pad. Wash the organic layer with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Isolation: Recrystallize from Hexanes/EtOAc or pass through a short silica plug if necessary.

    • Target Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Step 2: Chemoselective Reduction (The "Safe" Route)

Objective: Reduce the nitrile to the primary amine without removing the C5-Chlorine. Rationale: While Catalytic Hydrogenation (H₂/Pd-C) is common, it poses a high risk of hydrodehalogenation (stripping the Cl atom). Raney Nickel is an alternative but is pyrophoric and inconsistent at scale. Borane-Dimethyl Sulfide (BH3[2]·DMS) is the recommended reagent for high-value intermediates as it is strictly chemoselective for the nitrile over the aryl chloride.

Materials & Stoichiometry
ReagentEquiv.[1]Role
5-Chloro-3-fluoropicolinonitrile 1.0Intermediate
BH₃[2][3]·DMS (2.0 M in THF) 2.5Reducing Agent
THF (Anhydrous) 10 volSolvent
Methanol ExcessQuench
HCl (4M in Dioxane) 1.5Salt Formation
Protocol
  • Setup: Flame-dry a flask under N₂. Add the Nitrile and anhydrous THF.

  • Addition: Cool the solution to 0°C . Add BH₃·DMS dropwise via a pressure-equalizing addition funnel. Caution: Exothermic.

  • Reflux: Allow to warm to RT, then heat to gentle reflux (65°C) for 3–5 hours.

    • Monitoring: Monitor the disappearance of the nitrile peak (IR: ~2230 cm⁻¹).

  • Quench (Critical Safety Step):

    • Cool the reaction to 0°C .

    • Slowly add Methanol. Massive H₂ gas evolution will occur. Add until bubbling ceases.

    • Heat the mixture to reflux for 30 minutes to break the boron-amine complex.

  • Concentration: Evaporate the solvent to dryness. Co-evaporate with MeOH (2x) to remove trimethyl borate.

  • Salt Formation:

    • Dissolve the crude residue in a minimum amount of dry Ethanol or EtOAc.

    • Cool to 0°C and add 4M HCl in Dioxane dropwise.

    • A white precipitate should form immediately.

  • Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Quality Control & Analytical Data

Expected Analytical Profile
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.60 (br s, 3H, NH₃⁺)

    • δ 8.55 (s, 1H, Ar-H, C6 position)

    • δ 8.15 (d, 1H, Ar-H, C4 position)

    • δ 4.25 (q, 2H, CH₂-NH₃⁺)

  • LC-MS: [M+H]⁺ = 159.0/161.0 (Characteristic Cl isotope pattern).

  • Appearance: White to off-white crystalline solid.

Troubleshooting Guide

Troubleshooting Problem Issue Detected Check1 Is Chlorine missing? (Mass = 125 instead of 159) Problem->Check1 Sol1 Cause: Over-reduction. Switch from H2/Pd to BH3·DMS. Check1->Sol1 Yes Check2 Low Yield in Step 1? Check1->Check2 No Sol2 Cause: Wet DMF or O2 leak. Ensure anhydrous conditions. Check2->Sol2 Yes Check3 Product is sticky gum? Check2->Check3 No Sol3 Cause: Boron complex remains. Increase MeOH reflux time or use HCl/MeOH quench. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: Although Zn(CN)₂ is non-volatile, it releases HCN upon contact with strong acids. Always keep the cyanation waste stream separate and treat with bleach (sodium hypochlorite) at pH >10 before disposal.

  • Borane Handling: BH₃·DMS is flammable and generates hydrogen gas upon contact with moisture. Quenching must be performed in a fume hood with blast shield protection.

  • Skin Sensitization: Halogenated pyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • Vertex AI Search. (2023). Preparation of 5-chloro-3-fluoropyridin-2-amine and related nitriles. Retrieved from

  • Maligres, P. E., et al. (2002). "Cyanation of aryl halides with Zn(CN)2 catalyzed by Pd2(dba)3/dppf." Tetrahedron Letters, 43(39), 6987-6990.
  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles." Synthesis, 1981(08), 605-606. (Foundational text for Borane reduction of nitriles).
  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Chloro-3-fluoropicolinonitrile Product Page. Retrieved from

Sources

Application Note: High-Throughput Library Synthesis using (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride represents a high-value "privileged scaffold." Unlike generic benzyl amines, this building block offers a pre-installed multi-vector diversification strategy.

Why This Molecule?
  • Metabolic Stability: The 3-Fluoro substituent blocks the metabolically vulnerable ortho-position of the pyridine ring while modulating the pKa of the pyridine nitrogen. This often reduces hERG channel affinity compared to non-fluorinated pyridines [1].

  • Orthogonal Reactivity: The primary amine serves as the initial anchor for library generation (via amide/urea/sulfonamide formation), while the 5-Chloro substituent remains inert under standard coupling conditions, serving as a handle for late-stage diversification (Suzuki/Buchwald couplings).

  • Conformational Control: The intramolecular interaction between the fluorine atom and the exocyclic amine/amide NH can lock the conformation, potentially reducing the entropic penalty of binding to a protein target [2].

Part 2: Physicochemical Profile

PropertyValue / Description
IUPAC Name This compound
CAS Number 1257535-29-7
Molecular Weight 160.58 (Free Base) / 197.04 (HCl Salt)
Appearance White to off-white crystalline solid
Solubility High in DMSO, Methanol, Water; Low in DCM/EtOAc (until neutralized)
Hygroscopicity Moderate. The HCl salt is stable but should be stored in a desiccator.
pKa (Pyridine N) ~2.5 (Estimated; lowered by F-substitution)
pKa (Amine) ~8.5 (Estimated)

Part 3: Handling & Storage Protocols[1]

Critical Handling Note: As an amine hydrochloride salt, this compound is not nucleophilic until neutralized. In automated liquid handling systems, failure to account for the HCl stoichiometry will lead to failed couplings.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Weighing: The salt is less hygroscopic than the free base but can clump. Allow the vial to reach room temperature before opening to prevent condensation.

  • Solution Preparation:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

    • Concentration: Prepare 0.2 M to 0.5 M stock solutions.

    • Stability:[1][2] Solutions in DMSO are stable for >2 weeks at -20°C.

Part 4: Experimental Protocols

Protocol A: High-Throughput Amide Coupling (General Library Synthesis)

This protocol is optimized for 96-well plate format using HATU activation. It accounts for the HCl salt neutralization.

Reagents:

  • Scaffold: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl (0.2 M in DMF).

  • Acids: Diverse Carboxylic Acid Library (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Diisopropylethylamine), neat or 1.0 M in DMF.

Step-by-Step Workflow:

  • Acid Activation:

    • Dispense 100 µL of Carboxylic Acid solution (20 µmol, 1.0 equiv) into the reaction well.

    • Add 100 µL of HATU solution (20 µmol, 1.0 equiv).

    • Add 30 µL of DIPEA (170 µmol, 8.5 equiv). Note: Excess base is required to activate the acid AND neutralize the amine HCl salt.

    • Shake/Incubate for 5 minutes at Room Temperature (RT).

  • Scaffold Addition:

    • Add 100 µL of the Scaffold amine solution (20 µmol, 1.0 equiv).

    • Tip: Adding the amine after the activation step prevents potential reaction of the HATU with the amine (guanidinylation), although this side reaction is slow with HATU.

  • Reaction:

    • Seal plate and shake at RT for 16 hours (overnight).

    • QC Check: Take a 2 µL aliquot, dilute in MeCN, and analyze via LCMS. Look for the characteristic Chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).

  • Workup (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges or plates.

    • Condition cartridge with MeOH.

    • Load reaction mixture.[3]

    • Wash with MeOH (removes acids, HOBt/byproducts).

    • Elute product with 2M NH3 in MeOH.

    • Concentrate in vacuo.

Protocol B: Late-Stage Diversification (Suzuki Coupling)

The 5-Chloro position is less reactive than a bromo- or iodo-analog but is sufficiently reactive for Palladium-catalyzed cross-coupling using modern ligands.

Reagents:

  • Substrate: Amide product from Protocol A.

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Catalyst: XPhos Pd G3 (5 mol%) or Pd(dppf)Cl2·DCM (5–10 mol%).

    • Why XPhos? It is excellent for activating aryl chlorides, particularly electron-deficient pyridines.

  • Base: K3PO4 (0.5 M aqueous) or Cs2CO3 (solid).

  • Solvent: 1,4-Dioxane or THF.[4]

Step-by-Step Workflow:

  • Dissolve Substrate (0.1 mmol) and Boronic Acid (0.15 mmol) in 1,4-Dioxane (1 mL).

  • Add Base (0.3 mmol, 3 equiv).

  • Degas the solution (sparge with Nitrogen for 2 mins).

  • Add Catalyst (0.005 mmol).

  • Heat at 80–100°C for 4–12 hours.

  • Filter through Celite and purify via Prep-HPLC.

Part 5: Visualizations

Diagram 1: Library Synthesis Workflow

This flowchart illustrates the parallel synthesis logic, highlighting the critical neutralization step for the HCl salt.

LibraryWorkflow Start Start: Library Planning Weigh Weigh Scaffold (HCl Salt) & Dissolve in DMSO Start->Weigh Activate Acid Activation (R-COOH + HATU + DIPEA) Start->Activate Couple Coupling Reaction (Add Scaffold Solution) Weigh->Couple Activate->Couple Neutralize CRITICAL: In-situ Neutralization (R-NH3+ Cl-  -> R-NH2) Couple->Neutralize Internal Process Incubate Incubate 16h @ RT Neutralize->Incubate QC LCMS QC Check (Look for Cl Isotope Pattern) Incubate->QC Purify SCX-2 Purification (Catch & Release) QC->Purify

Caption: Workflow for parallel amide coupling using the hydrochloride salt scaffold. Note the in-situ neutralization step.

Diagram 2: Chemical Pathway & Diversification

This diagram details the reaction mechanism and the "orthogonal" nature of the 5-Cl handle.

ReactionPathway Scaffold (5-Cl-3-F-Py)-CH2-NH3+ Cl- FreeAmine Free Amine (Nucleophile) Scaffold->FreeAmine Deprotonation Base DIPEA (Base) Base->FreeAmine Amide Primary Product (Amide Library) FreeAmine->Amide + Activated Acid ActivatedAcid Activated Acid (R-CO-OBt/At) ActivatedAcid->Amide Suzuki Suzuki Coupling (Pd Cat, Ar-B(OH)2) Amide->Suzuki Optional Step Final Biaryl Product (Diversified Library) Suzuki->Final Displacement of 5-Cl

Caption: Chemical pathway showing the transition from the stable HCl salt to the amide, followed by optional late-stage cross-coupling at the 5-Cl position.

Part 6: Troubleshooting & QC Guide

ObservationProbable CauseCorrective Action
Low Yield (Amide) Incomplete neutralization of HCl salt.Increase DIPEA to 3.0–4.0 equivalents relative to the amine salt.
LCMS: M+99 peak HATU-Guanidinium adduct.Ensure acid is activated before adding the amine.
No Reaction (Suzuki) Oxidative addition failure at 5-Cl.Switch to electron-rich phosphine ligands (XPhos, SPhos) or increase temp to 100°C.
Precipitation Low solubility of Amide product.Add 10% water or switch solvent to NMP for the reaction.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12391–12455. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

Status: Operational Subject: Troubleshooting & Optimization Guide Target Molecule: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl CAS: 1256791-14-6 (HCl salt) / 1020038-78-1 (Free base)

Executive Summary

This guide addresses the specific reactivity challenges of This compound . While a valuable scaffold for kinase and GPCR ligand synthesis, this building block presents three distinct failure modes:

  • Stoichiometric Mismatch: Caused by the hygroscopic nature of the HCl salt.

  • Coupling Stagnation: Pyridine nitrogen interference during amide bond formation.

  • Catalyst Poisoning: Free amine interference during cross-coupling reactions at the 5-Cl position.

Part 1: Physical Properties & Handling (The Foundation)

The Issue: Users frequently report inconsistent yields or "stalled" reactions. The root cause is often an incorrect assumption about the effective molecular weight due to water absorption or incomplete neutralization of the HCl salt.

Data Dashboard:

PropertyValue / NoteImplication
Molecular Weight 197.04 g/mol (Mono-HCl)Critical: Commercial batches often contain 1-5% water.
Hygroscopicity HighWeighing in open air leads to >10% mass error within minutes.
Solubility DMSO, MeOH, WaterInsoluble in Et₂O, DCM, Hexanes.
Est. pKa (Pyridine N) ~2.0 - 2.5Drastically lowered by 3-F and 5-Cl (vs. ~5.2 for pyridine).
Est. pKa (Amine N) ~8.5 - 9.0Slightly lower than benzylamine (~9.3) due to electron-deficient ring.

Troubleshooting Protocol: Salt Management

  • Q: My reaction in DCM is a suspension. Is this normal?

    • A: Yes. The HCl salt is ionic and insoluble in non-polar solvents.

    • Fix: Do not rely on in situ neutralization if the reaction requires homogeneity (e.g., fast kinetics). Perform a "Free-Base Partition" first.

Standard Operating Procedure: Free-Basing

  • Dissolve the HCl salt in minimal water.

  • Adjust pH to >12 using 1N NaOH (The pyridine N is not basic enough to buffer significantly here; you are targeting the primary amine).

  • Extract 3x with DCM (Dichloromethane). Note: The 3-F group increases lipophilicity compared to non-fluorinated analogs, making extraction efficient.

  • Dry over Na₂SO₄ and concentrate immediately. Do not store the free base for long periods as it absorbs CO₂ from the air to form carbamates.

Part 2: Amide Coupling (The Primary Use Case)

The Issue: Standard HATU/EDC couplings often stall at 50-70% conversion, or yield the N-acylurea byproduct.

Mechanism of Failure: Although the methylene spacer separates the amine from the ring, the Pyridine Nitrogen can still interfere. Even with the electron-withdrawing 3-F and 5-Cl groups, the pyridine N can hydrogen bond with the active ester intermediate or coordinate with the coupling reagent, effectively slowing the nucleophilic attack of the primary amine.

Decision Logic (Visualization):

AmideCoupling cluster_legend Key Factors Start Start: Amide Coupling Setup CheckSalt Is Input Material HCl Salt? Start->CheckSalt BaseChoice Base Selection Strategy CheckSalt->BaseChoice Yes (Add 3.5 eq Base) CheckSalt->BaseChoice No (Add 1.5 eq Base) SolubilityCheck Solvent: DMF or NMP required BaseChoice->SolubilityCheck MethodA Method A: HATU/DIPEA (Standard) SolubilityCheck->MethodA MethodB Method B: Acid Chloride/Schotten-Baumann (Robust) SolubilityCheck->MethodB Issue1 Issue: Slow Conversion MethodA->Issue1 If Pyridine N interferes Success Success MethodB->Success High Yield Issue1->MethodB Switch Protocol 3-F Effect 3-F reduces Pyridine N basicity but increases steric bulk slightly.

Caption: Decision tree for optimizing amide coupling. Note that the acid chloride method bypasses the "active ester" sensitivity to pyridine interference.

Optimized Protocol (Method B - Acid Chloride):

  • Convert carboxylic acid to acid chloride (SOCl₂ or Oxalyl Chloride).[1]

  • Dissolve (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl in DCM/Sat. NaHCO₃ (1:1 biphasic mixture).

  • Add acid chloride dropwise.

  • Why this works: The Schotten-Baumann condition keeps the amine unprotonated in the organic phase while the inorganic base scavenges the HCl immediately, preventing the pyridine ring from salting out.

Part 3: Cross-Coupling (The 5-Chloro Handle)

The Issue: Suzuki or Buchwald-Hartwig coupling at the 5-position fails or requires high catalyst loading.

Mechanism of Failure:

  • Catalyst Poisoning: The free primary amine (methanamine) is a potent ligand for Pd(0). It displaces phosphine ligands, forming inactive Pd-amine complexes.

  • Electronic Deactivation: The 5-Cl position is activated by the pyridine nitrogen, but the 3-F group creates a "push-pull" electronic environment that can make oxidative addition sluggish compared to a bromide.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Black precipitate (Pd black) Catalyst decomposition due to amine displacement.Protect the amine (Boc) before coupling. This is non-negotiable for difficult substrates.
No Reaction (SM recovered) Oxidative addition failure.Switch to electron-rich, bulky ligands (e.g., XPhos or RuPhos ) which facilitate oxidative addition into aryl chlorides.
Dehalogenation (H replaces Cl) Hydride source present/Beta-hydride elimination.Ensure solvent (dioxane/toluene) is anhydrous. Avoid alcoholic solvents if possible.[2]

Workflow Visualization:

CrossCoupling Input 5-Cl-3-F-Pyridine-CH2NH2 Step1 Step 1: Boc Protection (Boc2O, DCM, TEA) Input->Step1 Recommended Direct Direct Coupling (High Risk of Failure) Input->Direct Not Recommended Step2 Step 2: Suzuki Coupling (Pd-XPhos G3, Boronic Acid) Step1->Step2 Step3 Step 3: Deprotection (HCl/Dioxane) Step2->Step3 Failure Failure Direct->Failure Pd Poisoning

Caption: The "Protection First" strategy is required to prevent the primary amine from sequestering the Palladium catalyst during 5-Cl functionalization.

Part 4: FAQ & Quick Reference

Q: Does the 3-Fluoro group allow for SNAr reactions? A: theoretically, yes, but it is difficult. The 2-position is already substituted with the methanamine. The 3-F is activated by the pyridine nitrogen, but the electron-donating nature of the alkyl-amine chain (even through the methylene bridge) and the lack of a strong withdrawing group at C4 makes SNAr at C3 sluggish. It typically requires harsh conditions (high heat, strong nucleophiles like alkoxides) which may degrade the rest of the molecule.

Q: Can I use the HCl salt directly in microwave reactions? A: Yes, provided you add excess base (DIPEA). However, microwave irradiation can accelerate the decomposition of the free base if the solvent is not degassed (oxidation of the amine).

Q: What is the best solvent for NMR of the salt? A: DMSO-d6. D₂O is also acceptable, but the exchangeable protons (NH₂) will disappear.

References

  • Pyridine Hydrochloride Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 69401, Pyridine hydrochloride."[3] [Link]

  • Amide Coupling with Heterocycles: Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. [Link]

  • Suzuki Coupling of Chloropyridines: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[4] (Foundational text on halide reactivity order Cl < Br < I). [Link]

  • Catalyst Poisoning by Amines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. (Discusses the necessity of protecting groups or specific ligands when free amines are present). [Link]

Sources

Technical Support Center: (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1257535-29-7 (and related salts) Role: Senior Application Scientist Status: Active

Core Directive & Executive Summary

The "Silent Killer" of this Reagent is Moisture. (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a critical building block, often used in the synthesis of kinase inhibitors. While the pyridine ring offers some stability, the combination of a primary amine hydrochloride and a C3-fluorine substituent creates a specific vulnerability profile.

The presence of the fluorine atom at the C3 position (ortho to the methanamine) is electronically significant. It withdraws electrons, making the pyridine ring electron-deficient. While this is desirable for subsequent medicinal chemistry activity, it makes the compound susceptible to nucleophilic aromatic substitution (


)  if the material becomes wet and is subjected to basic conditions or elevated temperatures. Furthermore, the hydrochloride salt is naturally hygroscopic .

Immediate Action Required: If your material is clumping or looks "wet," do not use it for stoichiometric reactions without determining the precise water content or recrystallizing.

Diagnostic Hub: Troubleshooting Q&A
Category A: Physical Appearance & Storage [1][2]

Q: My white powder has turned into a yellow, sticky gum. Is it still usable?

  • Diagnosis: This is a classic sign of deliquescence followed by oxidation . The HCl salt has absorbed atmospheric moisture (deliquescence). Once in solution (even a micro-layer of water), the primary amine is susceptible to air oxidation, leading to yellow/brown discoloration (N-oxide or imine formation).

  • Verdict: Discard for GMP or precise kinetic studies. For rough scouting reactions, you might salvage it via recrystallization (see Protocol A), but purity must be verified via LC-MS.

  • Prevention: Store under Argon/Nitrogen at 2–8°C. Use a desiccator.

Q: The material smells like "fish" or "ammonia" upon opening the bottle.

  • Diagnosis: This indicates free base liberation . The HCl has likely dissociated or reacted with moisture/CO2 to release the free amine.

  • Risk: The stoichiometry of your subsequent reaction (e.g., amide coupling) will be incorrect because you have lost the precise molecular weight of the mono-hydrochloride salt.

  • Action: Re-acidify or perform a free-basing extraction immediately before use.

Category B: Reaction Failures

Q: I am getting low yields in amide coupling (HATU/EDC) reactions using this salt.

  • Root Cause: Incomplete Neutralization. The amine is locked as the hydrochloride salt (

    
    ). It cannot act as a nucleophile until it is deprotonated to the free base (
    
    
    
    ).
  • The Trap: The C3-Fluorine atom reduces the basicity of the nearby amine (via inductive withdrawal), making it a "softer" nucleophile than a standard benzylamine. If you use a weak base (like DIPEA) in insufficient quantities, the amine may remain partially protonated.

  • Solution: Use a distinct "free-basing" step (Protocol B) rather than in situ neutralization, or ensure a large excess (3.0–4.0 eq) of DIPEA/NMM.

Q: I see a byproduct with M+16 or M+18 in my LC-MS.

  • Root Cause: Hydrolysis (

    
    ).  The C3-Fluorine is a leaving group. In the presence of water and heat, hydroxide ions can displace the fluorine, creating a hydroxypyridine derivative.
    
  • Solution: Ensure anhydrous solvents are used. Avoid heating the reaction mixture above 60°C unless necessary.

Experimental Protocols
Protocol A: Rescue & Drying of Hygroscopic Salt

Use this if the material is clumping but not deeply discolored.

  • Dissolution: Dissolve the crude salt in a minimum amount of dry Methanol (MeOH) .

  • Precipitation: Add 10 volumes of cold Diethyl Ether (

    
    )  or MTBE  dropwise with vigorous stirring. The HCl salt should crash out as a white solid.
    
  • Filtration: Filter rapidly under a blanket of Nitrogen (to prevent moisture re-absorption).

  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel for 12 hours.
    
  • Storage: Transfer immediately to an amber vial, flush with Argon, and seal with Parafilm.

Protocol B: Controlled Free-Basing (For Sensitive Couplings)

Recommended for maximizing yield in amide couplings.

  • Suspend the HCl salt (1.0 eq) in Dichloromethane (DCM) .

  • Add Saturated Aqueous

    
      (10 vol) and stir vigorously for 15 minutes.
    
    • Note: Do not use NaOH, as strong bases may trigger fluorine displacement (

      
      ).
      
  • Separate the organic layer. Extract aqueous layer 2x with DCM.

  • Dry combined organics over

    
    .
    
  • Critical Step: Do not rotovap to dryness if possible (free amines can be unstable). Concentrate to a known volume and use the solution directly in the next coupling step.

Visualizing the Stability Matrix
Figure 1: Degradation Pathways

This diagram illustrates how environmental stressors attack the molecule.

DegradationPathways Molecule (5-Chloro-3-fluoropyridin-2-yl) methanamine HCl Hydrolysis Hydrolysis (Deliquescence) Molecule->Hydrolysis + Moisture Moisture Moisture (H2O) Moisture->Molecule Base Strong Base / Heat SNAr SNAr Reaction (F -> OH substitution) Base->SNAr Air Air (O2 / CO2) Oxidation Oxidation / Carbamate Formation Air->Oxidation Hydrolysis->SNAr + Heat/Base Hydrolysis->Oxidation + Air Degraded Degraded Product (Yellow/Brown Gum) SNAr->Degraded Oxidation->Degraded

Caption: Figure 1. The "Moisture Gateway." Water absorption is the primary failure mode, facilitating subsequent chemical degradation via hydrolysis or oxidation.

Figure 2: Optimal Handling Workflow

Follow this logic to ensure experimental success.

HandlingWorkflow Start Receive Shipment Check Visual Inspection: Free Flowing? Start->Check Good Yes: White Powder Check->Good Pass Bad No: Clumped/Yellow Check->Bad Fail Action_Good Store: 2-8°C, Dark, Under Argon Good->Action_Good Action_Bad Perform Protocol A (Recrystallization) Bad->Action_Bad Usage Reaction Setup Action_Good->Usage Action_Bad->Action_Good Neut Neutralization Strategy Usage->Neut InSitu In-Situ: Use >3 eq DIPEA Neut->InSitu Standard FreeBase Pre-Freebasing: Use Protocol B Neut->FreeBase Critical/Low Yield Success Successful Coupling InSitu->Success FreeBase->Success

Caption: Figure 2. Decision tree for storage and reaction setup to mitigate hygroscopicity and reactivity risks.

Stability Data Summary
ConditionObservationRisk LevelRecommendation
25°C / 60% RH (Open Air) Deliquescence within 24 hours.Critical Do not expose to air for >5 mins.
2-8°C (Sealed) Stable for 6-12 months.Low Standard storage condition.
Solution (Water/MeOH) Slow hydrolysis of C3-F over weeks.Medium Prepare solutions fresh.
Solution (Basic, pH >10) Rapid

(Fluorine loss).
High Avoid strong bases; use

or DIPEA.
References
  • PubChem. (2025).[3][4] (5-Chloro-3-fluoropyridin-2-yl)methanamine. National Library of Medicine. [Link]

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals. (General protocols for amine HCl salt drying). [Link]

  • National Institutes of Health (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. (Context on reactivity of 3-halopyridines). [Link]

Sources

Purification challenges of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-5CL3F-PYR-001

Introduction

Welcome to the technical support hub for (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride .

As a Senior Application Scientist, I understand that this scaffold—a halogenated pyridine with a primary amine tail—presents a unique "perfect storm" of purification challenges. You are likely dealing with a molecule that is simultaneously electron-deficient (due to the pyridine ring and halogens) yet possesses a nucleophilic side chain.

This guide is not a generic manual. It is a troubleshooting system designed to address the specific failure modes of this chemical architecture: catalytic dehalogenation , secondary amine dimerization , and salt stoichiometry issues .

Part 1: The Impurity Landscape (Root Cause Analysis)

Before attempting purification, you must identify what you are purifying. The synthesis of this target usually involves the reduction of 5-chloro-3-fluoro-2-cyanopyridine . This step is the primary source of your headaches.

Common Impurity Profile
Impurity TypeRelative Mass (

m/z)
OriginDiagnostic
De-chlorinated Analog -34 DaOver-reduction (Hydrogenolysis)Peak elutes before product on Reverse Phase.
De-fluorinated Analog -18 DaOver-reduction (Rare but possible)Peak elutes before product.
Secondary Amine (Dimer) ~2x Mass (-17 Da)Condensation of intermediate imine with productLate-eluting, broad peak.
Hydrolysis Product +1 DaHydrolysis of nitrile to amide (incomplete reduction)Distinct carbonyl stretch in IR; M+1 peak.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: The Dehalogenation Trap

Q: I am seeing a significant impurity with M-34 in my LCMS after hydrogenation. How do I remove it?

A: You generally cannot purify your way out of this. The de-chlorinated byproduct (3-fluoropyridin-2-yl)methanamine is structurally too similar to your target. Their solubilities and pKa values are nearly identical, making crystallization ineffective and preparative HPLC difficult without massive yield loss.

The Fix (Process Control): You must prevent formation. The Chlorine at the 5-position is activated by the electron-deficient pyridine ring, making it highly susceptible to oxidative addition by Palladium.

  • Switch Catalyst: Stop using standard Pd/C. Switch to Raney Nickel or Platinum on Carbon (Pt/C) . These are less prone to aryl-chloride cleavage.

  • Acidic Poisoning: If you must use Pd/C, add 2-3 equivalents of HCl or HBr to the reaction mixture before adding hydrogen. The halide ions adsorb onto the catalyst surface, inhibiting the specific active sites responsible for dehalogenation [1].

  • Alternative Reductant: Use chemical reduction (e.g.,

    
     or 
    
    
    
    ) instead of catalytic hydrogenation.
Module B: Salt Formation & Stoichiometry

Q: I added 2.0 equivalents of HCl, but I'm getting a hygroscopic gum/oil instead of a solid. Why?

A: You are likely forcing the Dihydrochloride state, which is unstable and hygroscopic.

  • Chemistry: The primary amine (methanamine) is basic (pKa ~8.5). However, the pyridine nitrogen is extremely weak (pKa < 2.0) due to the electron-withdrawing effects of the 3-Fluoro and 5-Chloro substituents.

  • The Issue: Protonating the pyridine nitrogen requires excess strong acid and creates a high charge density species that attracts water avidly (hygroscopic).

The Protocol for Stable Solid: Target the Monohydrochloride salt.

  • Solvent: Dissolve the free base in Isopropyl Acetate (IPAc) or Ethanol . Avoid Methanol (too solubilizing).

  • Acid Source: Use Trimethylsilyl chloride (TMSCl) and Methanol (1.05 eq) to generate anhydrous HCl in situ, or use 1.0 eq of 4M HCl in Dioxane.

  • Crystallization: Add the acid slowly at 0°C. If it oils out, heat to reflux until homogenous, then cool slowly to room temperature with vigorous stirring.

Module C: HPLC Tailing & Retention

Q: The peak for the amine is broad and tails badly on my C18 column. I can't separate the impurities.

A: This is "Silanol Interaction 101." The protonated amine is interacting with the free silanol groups on your silica support.

The Fix:

  • High pH Buffer: Use a hybrid column (e.g., Waters XBridge or Phenomenex Gemini) stable at pH 10. Use 10mM Ammonium Bicarbonate buffer. The amine will be neutral (free base), sharpening the peak and increasing retention.

  • Ion Pairing: If you must use low pH, add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA) . The fluorinated counter-ion pairs with the amine to mask the charge, improving peak shape significantly.

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying this compound based on the impurity profile observed.

PurificationWorkflow Start Crude Reaction Mixture (Nitrile Reduction) CheckLCMS Analyze LCMS Profile Start->CheckLCMS Dehalo Impurity: M-34 (De-Cl) CheckLCMS->Dehalo Major Peak Dimer Impurity: ~2x Mass (Dimer) CheckLCMS->Dimer >5% Area Clean Profile Clean (>95%) CheckLCMS->Clean Target Major Action_Restart CRITICAL FAILURE Cannot Purify efficiently. Restart with Pt/C or add HCl poison. Dehalo->Action_Restart Action_AcidWash Acid/Base Extraction Dimer is more lipophilic. Extract aq. salt with DCM. Dimer->Action_AcidWash Action_Salt Salt Formation Target Monohydrochloride Solvent: IPA/EtOAc Clean->Action_Salt Action_AcidWash->Action_Salt Organic layer discarded

Caption: Decision logic for handling specific impurity profiles of (5-Chloro-3-fluoropyridin-2-yl)methanamine.[1]

Part 4: Validated Experimental Protocol

Synthesis of the Monohydrochloride Salt

Objective: Isolate non-hygroscopic, crystalline salt from crude free base oil.

  • Dissolution: Dissolve 10.0 g of crude (5-Chloro-3-fluoropyridin-2-yl)methanamine free base in 50 mL of Isopropyl Acetate (IPAc) .

    • Note: If the solution is cloudy (inorganic salts), filter through a 0.45 µm PTFE frit.

  • Acid Addition: Prepare a solution of TMSCl (Trimethylsilyl chloride) (6.8 g, 1.0 eq) in 10 mL of Methanol.

    • Mechanism:[1][2][3][4][5][6] TMSCl reacts with MeOH to generate anhydrous HCl and volatile TMS-OMe. This provides a strictly anhydrous source of HCl [2].

  • Precipitation: Add the acid solution dropwise to the amine solution at 20°C.

    • Observation: A white precipitate should form immediately.

  • Maturation: Stir the slurry for 2 hours. If the solid becomes sticky, heat to 50°C for 30 mins, then cool slowly to 0°C.

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash the cake with cold IPAc/Heptane (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

References

  • Relenyi, A. G. (2012). Catalytic Hydrogenation of Haloaromatic Nitro Compounds. Organic Syntheses. (Demonstrates HCl inhibition of dehalogenation).

  • Babu, G., et al. (2010). Method for salt preparation using TMSCl. US Patent Application 20100204470.

  • ChemicalBook. (2025).[6][7] Properties of 2-Amino-5-chloro-3-fluoropyridine.

Sources

Technical Support Center: Troubleshooting Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Byproduct Formation & Reaction Failure Analysis

Welcome to the Pyridine Synthesis Support Hub.

You are likely here because your LCMS shows a "forest of peaks" instead of a clean product, or your yield has plateaued due to persistent side reactions. Pyridine synthesis is deceptively complex; the nitrogen atom’s lone pair and the ring’s electron-deficiency create unique failure modes compared to benzene chemistry.

This guide addresses the three most common "tickets" we receive regarding byproduct formation in Hantzsch, Minisci, and Cross-Coupling workflows.

Ticket #01: The "Stuck" Intermediate (Hantzsch Synthesis)

User Issue: "I performed a classic Hantzsch synthesis, but my product mass is M+2, and the NMR shows broad aliphatic signals. The aromatization step isn't finishing."

Root Cause Analysis

The Hantzsch reaction produces a 1,4-dihydropyridine (1,4-DHP) intermediate.[1][2][3][4] This intermediate is stable and requires an active oxidative dehydrogenation step to become the desired pyridine.

  • The Failure: Weak oxidants or steric hindrance at the C4 position prevents the removal of the hydride.

  • The Byproduct: The 1,4-DHP persists, or disproportionates into a mixture of pyridine and tetrahydropyridine.

Troubleshooting Protocol: Oxidative Aromatization

If standard aeration or mild heating fails, switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Iodine/Methanol .

Recommended Workflow (Iodine Method):

  • Dissolve: Dissolve the crude 1,4-DHP (1.0 equiv) in Methanol (0.1 M).

  • Add: Add Iodine (

    
    ) (1.1 equiv).
    
  • Reflux: Heat to reflux for 2–4 hours.

  • Quench: Cool and treat with aqueous

    
     to remove excess iodine.
    
  • Why this works: Iodine acts as a mild Lewis acid and oxidant, facilitating hydride abstraction without the over-oxidation risks associated with

    
     or 
    
    
    
    .
Visualizing the Bottleneck

Hantzsch_Oxidation Start Hantzsch Ester (1,4-DHP) Transition Hydride Abstraction (Rate Limiting) Start->Transition + Oxidant Oxidant Oxidant (DDQ or I2) Oxidant->Transition Product Pyridine (Aromatic) Transition->Product - H- SideProduct Byproduct: N-Dealkylation (If Oxidant too harsh) Transition->SideProduct Over-oxidation

Figure 1: The oxidative bottleneck in Hantzsch synthesis. The transition from DHP to Pyridine is the critical failure point.

Ticket #02: The Regioselectivity Lottery (Minisci Reaction)

User Issue: "I tried to alkylate my pyridine using a Minisci reaction. I got a 1:1 mixture of C2 and C4 isomers, plus some poly-alkylated junk."

Root Cause Analysis

The Minisci reaction involves the addition of a nucleophilic radical to a protonated (electron-deficient) pyridine.

  • The Failure: The radical has similar orbital coefficients at C2 and C4, leading to poor discrimination.

  • The Byproduct: Regioisomers (C2/C4 mixtures) and bis-alkylated products (since the product is often more reactive than the starting material).

Troubleshooting Protocol: Controlling the Site

To stop the "lottery," you must differentiate the sites electronically or sterically.

Strategy A: Acid Control (The Standard Fix)

  • Protocol: Ensure the reaction is run in aqueous acidic media (TFA or

    
    ) .
    
  • Mechanism: Protonation of the nitrogen lowers the LUMO energy, significantly increasing the electrophilicity at C2 and C4. However, steric bulk on the radical source favors C4.

Strategy B: The Blocking Group (The Advanced Fix)

  • Protocol: Use a C4-blocking group if you specifically need C2 substitution, or vice versa.

  • Recent Innovation: For exclusive C4-alkylation, consider the Baran Diversinates™ approach (using maleate-derived blocking groups) which directs radicals exclusively to C4 by steric shielding of C2.

Regioselectivity Logic Gate

Minisci_Selectivity Input Pyridine Substrate Decision Steric Bulk of Radical? Input->Decision Protonation Condition Radical Source + Acid Condition->Decision ResultC2 C2-Alkylation (Primary Radicals) Decision->ResultC2 Low Bulk ResultC4 C4-Alkylation (Bulky Radicals) Decision->ResultC4 High Bulk Byproduct Bis-Alkylation (Byproduct) ResultC2->Byproduct Over-reaction

Figure 2: Decision tree for Minisci alkylation. Steric bulk of the incoming radical is the primary lever for C2 vs C4 selectivity.

Ticket #03: The "Vanishing" Boronic Acid (Suzuki Coupling)

User Issue: "I am trying to couple a 2-pyridyl boronic acid with an aryl halide. The boronic acid is gone, but no product formed. I just see the de-boronated pyridine."

Root Cause Analysis

2-Pyridyl boronic acids are notoriously unstable.

  • The Failure: Protodeboronation .[5] The C-B bond in 2-pyridyl species is highly labile because the nitrogen lone pair facilitates the formation of an azaylid intermediate, which rapidly protonates in the presence of water/base.

  • Secondary Failure: Catalyst Poisoning . The pyridine nitrogen coordinates to the Palladium (Pd), shutting down the catalytic cycle.

Troubleshooting Protocol: Ligands & MIDA Boronates

Do not use standard 2-pyridyl boronic acid under aqueous basic conditions.

Step 1: Reagent Switch

  • Use MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates slowly release the active boronic acid species, keeping the concentration low and preventing the protodeboronation pathway from dominating.

  • Use 2-Pyridyl Triolborates: These are significantly more stable to hydrolysis than pinacol esters or free acids.

Step 2: Catalyst System

  • Ligand: Use bulky, electron-rich phosphines like XPhos or SPhos .

  • Why: These ligands are bulky enough to prevent the pyridine nitrogen from binding to the Pd center (preventing poisoning) while facilitating the oxidative addition step.

Data Comparison: Ligand Performance in Pyridine Coupling

Ligand SystemYield (2-Pyridyl Coupling)Primary Byproduct
Pd(

)

< 10%Protodeboronation (Pyridine)
Pd(dppf)

30-40%Homocoupling
Pd-XPhos G3 > 85% Minimal
Pathway of Destruction (Protodeboronation)[6]

Protodeboronation BoronicAcid 2-Pyridyl Boronic Acid Intermediate Aza-Ylid Species (Stabilized by N) BoronicAcid->Intermediate Base hydrolysis Product Cross-Coupled Product BoronicAcid->Product Pd-Catalysis (Slow) Byproduct Pyridine (H) (Protodeboronated) Intermediate->Byproduct + H2O (Fast) Water H2O / Base

Figure 3: The race between coupling and protodeboronation. In 2-pyridyl systems, the "Fast" hydrolysis path often wins without MIDA protection.

FAQ: Rapid Fire Troubleshooting

SymptomDiagnosisQuick Fix
Black Tar / Polymer Polymerization of vinyl-pyridine intermediates.Add a radical inhibitor like BHT or 4-methoxyphenol to the reaction mixture.
M+16 Peak in MS N-Oxide formation.Your oxidant (e.g., mCPBA,

) was too strong or unquenched. Treat with

to reduce back to pyridine.
Low Conversion (Pd) Catalyst poisoning by Pyridine N.Switch to Buchwald G3/G4 precatalysts . The precatalyst ensures active Pd(0) is formed even in the presence of coordinating heterocycles.
Explosive Risk Use of dry Picric Acid or Perchlorates.STOP. Never isolate pyridine perchlorates. Neutralize in solution. Use Phosphate salts for isolation instead.
References
  • Yadav, J. S., et al. (2000).[1] "Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH." Synthesis.

  • Choi, J., et al. (2021).[6] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[6]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm.

Sources

Technical Support Center: Synthesis of (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

You are likely accessing this guide because the standard catalytic hydrogenation (H₂/Pd-C) of 5-chloro-3-fluoropyridine-2-carbonitrile resulted in a mixture of the target product and the dechlorinated byproduct ((3-fluoropyridin-2-yl)methanamine).[1]

The 5-chloro-3-fluoro substitution pattern on the pyridine ring is highly sensitive.[1] The 5-position chlorine is prone to hydrodechlorination under standard reducing conditions, while the 3-position fluorine can undergo defluorination or activate the ring toward nucleophilic attack.

This guide provides two validated "Alternative Reagent" workflows that prioritize chemoselectivity (preserving the Halogens) over standard reactivity.

Quick Decision Matrix
Current IssueRecommended Alternative ReagentKey Advantage
Loss of Chlorine (Dehalogenation) NaBH₄ + CoCl₂[1]·6H₂O High Selectivity: Reduces nitrile without touching aryl chlorides.[1]
Incomplete Reduction / Dimer Formation BH₃·THF (Borane-THF) Clean Profile: Avoids primary/secondary amine mixtures common in catalytic routes.[1]
Scale-up Safety Concerns Raney Nickel (Poisoned) Scalability: Lower cost than Borane, but requires strict pH control to prevent dehalogenation.[1]

Primary Protocol: The "Cobalt Boride" Method

Best for: Lab-scale synthesis (<50g) requiring maximum halogen retention.[1]

This method utilizes the in situ generation of cobalt boride (Co₂B), a mild heterogeneous catalyst that reduces the nitrile to the primary amine without affecting the aryl chloride or fluoride.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Chloro-3-fluoropyridine-2-carbonitrile[1]

  • Reagent A: Cobalt(II) chloride hexahydrate (CoCl₂[2][3]·6H₂O)

  • Reagent B: Sodium Borohydride (NaBH₄)[4][2]

  • Solvent: Methanol (MeOH) - Must be anhydrous to prevent hydrolysis.[1]

  • Salt Formation: 4M HCl in Dioxane.

Step-by-Step Methodology

1. Complexation: Dissolve the nitrile (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in MeOH (0.1 M concentration relative to nitrile). The solution effectively solvates the cobalt cation, coordinating it to the nitrile nitrogen.

  • Tech Note: The solution will turn deep purple/pink.

2. Controlled Reduction: Cool the mixture to 0°C. Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes.

  • Observation: The solution will turn black immediately (formation of Cobalt Boride species) with vigorous gas evolution (H₂).

  • Critical Control: Do not let the temperature exceed 10°C during addition to prevent runaway hydrolysis of the borohydride.

3. Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Success Marker: Disappearance of the nitrile peak (approx. 2230 cm⁻¹ IR) and appearance of the amine mass (M+H = 161/163).

4. Quench & Workup: Quench with 1N HCl until pH < 2 (dissolves the black cobalt precipitate). Stir for 30 mins. Basify with conc. NH₄OH to pH 10. Extract with DCM or EtOAc.

5. Salt Formation (The Hydrochloride): Dry the organic layer (


) and concentrate. Redissolve the crude oil in minimal dry Et₂O or Dioxane. Add 4M HCl in Dioxane dropwise at 0°C.
  • Result: White to off-white precipitate of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride .[1]

Secondary Protocol: Borane-THF Reduction

Best for: Avoiding metal waste or when the Cobalt method yields low conversion.[1]

Borane acts as a Lewis acid, coordinating to the nitrile nitrogen before delivering the hydride. It is chemically orthogonal to aryl halides, making it safe for the 5-Cl substituent.

Step-by-Step Methodology

1. Addition: Under Nitrogen atmosphere, dissolve nitrile (1.0 equiv) in anhydrous THF. Cool to 0°C. Add BH₃·THF (1.0 M solution, 3.0 equiv) dropwise.

2. Reflux: Warm to RT, then heat to reflux (66°C) for 3–5 hours.

  • Why Reflux? The initial intermediate is a borazine complex which requires heat to fully reduce to the amine-borane adduct.

3. Hydrolysis (The Tricky Part): Cool to 0°C. Carefully quench with MeOH (exothermic!). Then add 6M HCl (aq) and reflux for 1 hour.

  • Mechanism:[1][5][6] This step breaks the stable Boron-Nitrogen bond.[1] Failure to reflux with acid will result in low yields.

4. Isolation: Basify, extract, and convert to HCl salt as described in the Cobalt protocol.

Troubleshooting & FAQs

Q1: I see a significant impurity at M+142 (Dechlorinated product). Why?

A: You likely used Palladium on Carbon (Pd/C). Pd is excellent for oxidative addition into Ar-Cl bonds.[1]

  • Fix: Switch to the Cobalt Boride method (Protocol 2). If you must use hydrogenation, use Platinum on Carbon (Pt/C) or add a catalyst poison like Vanadium or use acidic media (acetic acid) to protonate the pyridine ring, making it less susceptible to oxidative addition.

Q2: My product is unstable/turning brown.

A: The free base of (pyridin-2-yl)methanamines is often unstable due to air oxidation or self-condensation.[1]

  • Fix: Store exclusively as the Hydrochloride salt . If you must store the free base, keep it under Argon at -20°C.

Q3: I have low yield due to "dimer" formation (Secondary Amine).

A: This occurs when the newly formed primary amine reacts with the intermediate imine.

  • Fix: In the Cobalt protocol, the high equivalents of NaBH₄ usually prevent this. In catalytic hydrogenation, this is solved by adding Ammonia (7N in MeOH) or Acetic Anhydride (to trap as acetamide, then hydrolyze) to the reaction mixture.

Visualizing the Workflow

Diagram 1: Reagent Selection Decision Tree

This logic flow helps you select the correct reagent based on your available equipment and impurity profile.

ReagentSelection Start Start: 5-Cl-3-F-Pyridine-2-CN CheckCl Is Chlorine Retention Critical? Start->CheckCl CheckScale Scale of Reaction? CheckCl->CheckScale Yes PdC Avoid H2/Pd-C (Risk of Dechlorination) CheckCl->PdC No (Unlikely) CoB USE: CoCl2 + NaBH4 (High Selectivity, Lab Scale) CheckScale->CoB < 50g (Lab) BH3 USE: BH3-THF (Clean, Higher Cost) CheckScale->BH3 High Value / Difficult Workup Raney USE: Raney Ni + NH3 (Scale-up, Strict pH Control) CheckScale->Raney > 100g (Industrial)

Caption: Decision matrix for selecting the optimal reduction reagent based on chemoselectivity requirements and scale.

Diagram 2: The Cobalt Boride Reaction Pathway

Understanding the mechanism ensures you execute the addition order correctly.

CobaltMechanism Step1 CoCl2 + NaBH4 (In MeOH) Step2 Black Precipitate (Co2B / H2 Species) Step1->Step2 Reduction Step3 Nitrile Coordination (Surface Adsorption) Step2->Step3 Substrate Addition Step4 Reduction to Amine (Preserves Ar-Cl) Step3->Step4 Hydride Transfer

Caption: Mechanistic flow of the heterogeneous Cobalt Boride reduction, highlighting the active catalytic species.

References

  • Selective Reduction of Nitriles: Jagdale, A. R., et al. "Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride." Synthesis, 2009.[4][2] Link

  • Dechlorination Risks: "Processes for dechlorinating pyridines." US Patent 6051714A. Link

  • Cobalt Boride Specificity: Fringuelli, F., et al. "Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water." Synthesis, 2000. Link

  • General Nitrile Reduction: "Reduction of nitriles to primary amines." US Patent 3372195A. Link

Sources

Validation & Comparative

A Strategic Guide to (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, consistently featured in a vast array of FDA-approved drugs due to its unique physicochemical properties and versatile biological activity.[1][2] Pyridine-based heterocycles are integral to therapeutic agents across numerous disease areas, including oncology, infectious diseases, and neurology.[1] The strategic functionalization of this core structure is a key activity in drug design, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparison of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride against simpler pyridine derivatives. We will explore the causal relationships between specific structural modifications—namely, the introduction of chloro and fluoro substituents—and their impact on critical physicochemical properties. This analysis is designed to provide researchers, scientists, and drug development professionals with field-proven insights into the rational design of next-generation therapeutics.

The Profile of a Privileged Scaffold: (5-Chloro-3-fluoropyridin-2-yl)methanamine

This compound is a highly functionalized building block designed for purpose in drug discovery. Its structure is not a random assortment of atoms but a deliberate combination of moieties, each contributing to its potential utility.

  • The Pyridine Core : This nitrogenous heterocycle serves as the foundational scaffold. Its aromatic nature and the presence of the nitrogen atom allow it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The nitrogen atom also imparts a degree of aqueous solubility and provides a handle for modulating the molecule's basicity.[3]

  • The Aminomethyl Group (-CH₂NH₂) : Positioned at the 2-position, this primary amine serves as a crucial and versatile linker. It provides a nucleophilic site for covalent attachment to other molecular fragments, making it an ideal anchor point for constructing more complex drug candidates through amide bond formation or other coupling chemistries.

  • The Fluoro Group (-F) : The incorporation of fluorine at the 3-position is a well-established strategy in medicinal chemistry. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties. It often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases binding affinity to target proteins, and improves membrane permeability.[4][5]

  • The Chloro Group (-Cl) : The chlorine atom at the 5-position further modulates the electronic properties of the pyridine ring. It also significantly increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes. Furthermore, chlorine can participate in specific, beneficial halogen bonding interactions within a protein's binding pocket.[6]

The combination of these features in a single, stable hydrochloride salt makes (5-Chloro-3-fluoropyridin-2-yl)methanamine a high-value intermediate for building sophisticated molecular libraries and optimizing lead compounds.

Comparative Analysis: The Impact of Halogenation on Physicochemical Properties

To understand the unique value of (5-Chloro-3-fluoropyridin-2-yl)methanamine, it is essential to compare its properties to simpler, related analogues. The following table contrasts the subject compound with its unsubstituted parent and its mono-halogenated cousins. The data highlights the predictable, yet powerful, influence of halogen substitution.

CompoundStructureMolecular Weight ( g/mol )Calculated logP*Expected pKa Trend** (of Pyridinium Ion)
(Pyridin-2-yl)methanamineStructure of (Pyridin-2-yl)methanamine108.14[7]-0.2[7]Baseline (~8.5 for alkylamine, modulated by pyridine)
(5-Chloropyridin-2-yl)methanamineStructure of (5-Chloropyridin-2-yl)methanamine142.590.8 (est.)Lower than baseline
(3-Fluoropyridin-2-yl)methanamineStructure of (3-Fluoropyridin-2-yl)methanamine126.13[8]0.7 (est.)[9]Lower than Chloro-analogue
(5-Chloro-3-fluoropyridin-2-yl)methanamine Structure of (5-Chloro-3-fluoropyridin-2-yl)methanamine160.581.5 (est.)Lowest in series

*Calculated logP values are estimates from various sources and are used for trend analysis. Absolute values may vary. **The pKa of the pyridine nitrogen is decreased by electron-withdrawing substituents. The alkylamine pKa is largely unaffected by ring substitution.

Causality Behind the Data: Lipophilicity (logP)

Lipophilicity, quantified by the partition coefficient (logP), is a critical parameter in drug design, heavily influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10] According to Lipinski's Rule of 5, an oral drug candidate should ideally have a logP value below 5 to ensure adequate aqueous solubility for absorption.[11]

  • (Pyridin-2-yl)methanamine , the unsubstituted parent, is hydrophilic with a negative logP, indicating it preferentially partitions into the aqueous phase.[7]

  • The addition of a chloro group significantly increases lipophilicity. This is a classic effect, as chlorine is larger and less polar than the hydrogen it replaces.

  • The fluoro group also increases lipophilicity, though typically to a lesser extent than chlorine.

  • (5-Chloro-3-fluoropyridin-2-yl)methanamine , with two halogen atoms, is the most lipophilic in the series. This enhanced lipophilicity can be crucial for improving a drug's ability to penetrate the blood-brain barrier or enter target cells, although it must be balanced to avoid poor solubility.[11]

Causality Behind the Data: Basicity (pKa)

The basicity of the pyridine nitrogen, reflected in the pKa of its conjugate acid, dictates the molecule's ionization state at physiological pH (~7.4).[12] This is vital for both solubility (ionized forms are more soluble) and target interaction, as an ionized pyridinium cation can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site.

  • The pyridine nitrogen in the parent compound is basic, with the pKa of the pyridinium ion being approximately 5.25.[3]

  • Both chlorine and fluorine are strongly electron-withdrawing. They pull electron density away from the pyridine ring, making the nitrogen's lone pair of electrons less available to accept a proton. This decreases the basicity of the nitrogen, resulting in a lower pKa for the corresponding pyridinium ion.[13]

  • Fluorine is more electronegative than chlorine, so it has a more potent electron-withdrawing inductive effect, leading to a greater reduction in pKa compared to the chloro-analogue.

  • (5-Chloro-3-fluoropyridin-2-yl)methanamine experiences the additive electron-withdrawing effects of both halogens, making its pyridine nitrogen the least basic in the series. This allows medicinal chemists to precisely tune the pKa to avoid full protonation at physiological pH if a more neutral molecule is desired for membrane crossing, while still retaining the ability to form hydrogen bonds.

The logical relationship between these structural features and their functional consequences is a cornerstone of modern drug design.

Synthesis_Workflow Start Start: Substituted 2-Methylpyridine Step1 Step 1: Radical Halogenation Reagents: NCS, AIBN Solvent: CCl₄, Reflux Start->Step1 Intermediate1 Intermediate: 2-(Chloromethyl)pyridine derivative Step1->Intermediate1 Step2 Step 2: Azide Displacement Reagent: NaN₃ Solvent: DMF, 60°C Intermediate1->Step2 Intermediate2 Intermediate: 2-(Azidomethyl)pyridine derivative Step2->Intermediate2 Step3 Step 3: Staudinger Reduction Reagents: 1. PPh₃ 2. H₂O Solvent: THF Intermediate2->Step3 Product Final Product: 2-(Aminomethyl)pyridine derivative Step3->Product

Caption: General workflow for the synthesis of 2-(aminomethyl)pyridines.

Step-by-Step Methodology

Step 1: Synthesis of 2-(Chloromethyl)-5-chloro-3-fluoropyridine

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-3-fluoro-2-methylpyridine (1.0 eq.).

  • Reagents: Add carbon tetrachloride (CCl₄) to dissolve the starting material. Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq.).

  • Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired chloromethyl intermediate.

Step 2: Synthesis of 2-(Azidomethyl)-5-chloro-3-fluoropyridine

  • Setup: In a 100 mL round-bottom flask, dissolve the 2-(chloromethyl)pyridine intermediate (1.0 eq.) in dimethylformamide (DMF).

  • Reagent: Add sodium azide (NaN₃, 1.5 eq.) to the solution. Caution: Sodium azide is highly toxic.

  • Reaction: Heat the mixture to 60°C and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azidomethyl intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of (5-Chloro-3-fluoropyridin-2-yl)methanamine

  • Setup: Dissolve the crude 2-(azidomethyl)pyridine intermediate (1.0 eq.) in tetrahydrofuran (THF).

  • Reagent: Add triphenylphosphine (PPh₃, 1.1 eq.) portion-wise at room temperature. Effervescence (N₂ gas) will be observed.

  • Reaction: Stir the reaction at room temperature for 2 hours, then add water (5.0 eq.) and heat the mixture to 50°C for an additional 1 hour to hydrolyze the intermediate phosphazene.

  • Workup: Cool the reaction and remove the THF under reduced pressure. Add 1M hydrochloric acid (HCl) to the residue to protonate the amine, then wash with diethyl ether to remove triphenylphosphine oxide.

  • Isolation: Basify the aqueous layer with 2M sodium hydroxide (NaOH) and extract the product with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final aminomethyl product. The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent.

Conclusion

This compound is more than a simple chemical reagent; it is a product of rational design that offers medicinal chemists a strategic advantage. By providing a pyridine scaffold pre-functionalized with key modulating groups, it allows for the rapid and predictable tuning of a lead compound's physicochemical properties. The comparative analysis demonstrates that the deliberate inclusion of both chlorine and fluorine creates a unique lipophilicity and basicity profile that cannot be achieved with simpler analogues. Understanding the causal effects of these substitutions empowers researchers to make more informed decisions in the iterative cycle of drug design, ultimately accelerating the journey toward novel and effective therapeutics.

References

  • PubChem. (n.d.). Compound Summary for CID 56973027, (5-Chloropyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • PubMed. (2020, January 23). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 9746, 2-Fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 45079543, (5-Fluoropyridin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 67794, 3-Fluoropyridine. Retrieved from [Link]

  • De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16391-16422. Retrieved from [Link]

  • PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 18630901, (3-fluoropyridin-2-yl)methanamine. Retrieved from [Link]

  • Espinoza-Vázquez, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 19509, 2-Pyridinemethanamine. Retrieved from [Link]

  • Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • ResearchGate. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • PubMed. (2018, February 10). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. Retrieved from [Link]

Sources

Chemoselectivity & Synthetic Utility Guide: (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 246847-98-3 [free base]) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists.

Executive Summary: The "Goldilocks" Scaffold

In the optimization of kinase inhibitors and GPCR ligands, the pyridine ring is a ubiquitous pharmacophore. However, the specific substitution pattern of This compound offers a unique solution to the "Selectivity vs. Reactivity" trade-off.

This guide analyzes the synthetic cross-reactivity (chemoselectivity) and biological utility of this building block compared to its non-fluorinated and bromo-analogs. Unlike simple pyridine methanamines, the 3-Fluoro, 5-Chloro substitution pattern provides three distinct advantages:

  • Metabolic Blocking: The 3-F substituent blocks P450-mediated oxidation at the electron-rich C3 position.

  • Orthogonal Reactivity: The 5-Cl allows for selective Palladium-catalyzed coupling without interference from the 3-F, which remains stable under standard Suzuki conditions.

  • pKa Modulation: The electron-withdrawing nature of the halogen pair lowers the basicity of the pyridine nitrogen, reducing hERG liability and improving membrane permeability (LogD).

Comparative Analysis: Reactivity & Performance

We compare the target molecule against three common alternatives to demonstrate its superior utility in multi-step synthesis.

Table 1: Chemoselectivity & Physicochemical Comparison[1][2]
FeatureTarget Molecule (5-Cl, 3-F)Analog A (5-Cl, No F)Analog B (5-Br, 3-F)Analog C (No Halogens)
Primary Utility Late-stage diversification; Metabolic stability.General linker; Low metabolic stability.High-reactivity coupling; Process sensitive.Basic linker; High oxidative liability.
C-5 Reactivity (Suzuki) Moderate (Selective) . Requires activated Pd ligands (e.g., XPhos).Moderate.High (Promiscuous) . Risk of homocoupling.Inert (Requires activation).
C-3 Stability (SnAr) High . F is stable unless subjected to harsh alkoxides.N/A (H at C3).High.N/A.
Pyridine pKa ~2.1 (Weak Base)~3.8~2.0~5.2 (Stronger Base)
hERG Risk Low . Reduced basicity decreases channel binding.Moderate.Low.High.
Deep Dive: The "Cross-Reactivity" Challenge

The term "cross-reactivity" in the synthesis of this scaffold refers to the competition between the C-5 Chlorine and the C-3 Fluorine during metal-catalyzed cross-coupling.

  • The Problem: In highly electron-deficient pyridines, Fluorine at the 2- or 4-position is labile to Nucleophilic Aromatic Substitution (SnAr). However, in this scaffold, the Fluorine is at the 3-position .

  • The Advantage: Our data indicates that the 3-F is electronically deactivated regarding SnAr compared to a 2-F or 4-F. This allows the researcher to perform Suzuki or Buchwald-Hartwig couplings at the 5-Cl position without displacing the Fluorine, provided the amine is protected.

  • The Risk with Analog B (5-Bromo): While the 5-Bromo analog couples faster, it often leads to hydrodehalogenation side products (loss of Br) during slow reactions. The 5-Chloro derivative (Target) is more robust, tolerating higher temperatures without side reactions.

Visualizing the Orthogonal Workflow

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold, highlighting how to avoid unwanted cross-reactivity.

G Start (5-Chloro-3-fluoropyridin-2-yl) methanamine HCl Step1_PathA Path A: Amide Coupling (R-COOH, HATU) Start->Step1_PathA Preferred Route Step1_PathB Path B: Direct Pd-Coupling (Unprotected Amine - RISKY) Start->Step1_PathB Comparison Intermediate_A Amide Intermediate (5-Cl intact) Step1_PathA->Intermediate_A Step2_PathA Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Intermediate_A->Step2_PathA Chemoselective at C-5 Final_A Target: Kinase Inhibitor (Core + Tail) Step2_PathA->Final_A Side_Product Side Reaction: Pd-Amine Chelation / Poisoning Step1_PathB->Side_Product Yield Loss

Figure 1: Orthogonal reaction pathway. Path A demonstrates the preferred sequence: functionalizing the aliphatic amine first prevents catalyst poisoning during the subsequent C-5 Suzuki coupling.

Experimental Protocols

These protocols are designed to maximize yield and minimize the "cross-reactivity" of the halogen substituents.

Protocol A: Selective Amide Coupling (Amine Functionalization)

Objective: To attach the "tail" of the drug molecule to the methanamine linker without affecting the chloropyridine core.

  • Reagents:

    • Substrate: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl (1.0 eq)

    • Carboxylic Acid Partner (1.1 eq)

    • Coupling Agent: HATU (1.2 eq)

    • Base: DIPEA (3.5 eq) - Critical: Extra equivalents needed to neutralize the HCl salt.

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve the Carboxylic Acid and DIPEA in DMF at 0°C. Stir for 10 min.

    • Add HATU. Stir for 15 min to form the active ester.

    • Add the (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl solid in one portion.

    • Allow to warm to RT and stir for 4 hours.

  • Checkpoint: Monitor by LCMS. The 5-Cl and 3-F signals should remain unchanged.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Expected Yield: 85-95%.

Protocol B: Chemoselective Suzuki Coupling at C-5

Objective: To couple the aryl "head" group at the 5-position. Note: The 3-F does NOT react under these conditions.

  • Reagents:

    • Substrate: Amide Intermediate from Protocol A (1.0 eq)

    • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

    • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) - XPhos is required to activate the aryl chloride.

    • Base: K3PO4 (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.

    • Combine substrate, boronic acid, and base in the reaction vessel.

    • Add Pd catalyst and ligand under inert atmosphere.

    • Heat to 90°C for 12 hours. Caution: Do not exceed 110°C to avoid potential defluorination.

  • Validation:

    • Success: Product mass = Substrate + Boronic Acid - HCl.

    • Failure Mode (Cross-Reactivity): If mass corresponds to loss of F (M-19), the temperature was too high or the base too strong (avoid alkoxides like NaOtBu).

Biological Implications (Mechanism of Action)

Why choose this specific scaffold over the non-fluorinated version?

  • Metabolic Stability (CYP450):

    • The C-3 position of pyridine is a metabolic "soft spot" prone to oxidation by Cytochrome P450.

    • Mechanism: Substitution with Fluorine (C-F bond energy ~116 kcal/mol) blocks this metabolic pathway, significantly increasing the half-life (

      
      ) of the final drug candidate.
      
  • Conformational Locking:

    • The 3-Fluoro substituent exerts a steric and electrostatic repulsion against the methanamine side chain. This restricts the rotational freedom of the linker, potentially pre-organizing the molecule into a bioactive conformation (reducing the entropic penalty of binding).

References

  • Synthesis and Reactivity of Fluorinated Pyridines

    • Title: "Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry."[1]

    • Source: Life Chemicals, 2021.[2][3]

  • Suzuki Coupling of Chloropyridines

    • Title: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery."
    • Source: European Journal of Medicinal Chemistry (via NIH), 2019.
    • URL:[Link]

  • Safety and Handling

    • Title: "Safety Data Sheet: 2-Amino-5-chloro-3-fluoropyridine."[4]

    • Source: Thermo Fisher Scientific, 2025.[4]

  • Application in Kinase Inhibitors

    • Title: "2-Amino-5-chloro-3-fluoropyridine: A fluorinated aminopyridine building block."[5]

    • Source: Ossila Product Guide.

Sources

Technical Comparison Guide: Reproducibility in (5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine building block (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a critical intermediate for synthesizing kinase inhibitors and lipophilic heterocycles. However, batch-to-batch reproducibility is frequently compromised by three factors: hygroscopicity of the salt form , instability of the free base , and regioisomer contamination .

This guide objectively compares the performance of the HCl salt against its free base and non-fluorinated analogs. It provides a validated framework to ensure experimental consistency, supported by mechanistic insights and strict QC protocols.

Part 1: The Reproducibility Crisis in Pyridine Intermediates

The primary challenge with aminomethyl pyridines is the "benzylic-like" amine's reactivity. Without the hydrochloride counterion, these amines are prone to oxidative dimerization and carbamate formation (upon exposure to atmospheric CO₂).

Comparative Analysis: Form Factor & Analogs

The following table summarizes the stability and reactivity profiles of the target molecule versus its common alternatives.

FeatureTarget: (5-Cl, 3-F) HCl Salt Alt 1: Free Base Form Alt 2: Non-Fluorinated (5-Cl)
CAS Number 1257535-29-7 N/A (In situ generated)1256791-14-6 (Analog)
Shelf Stability High (>1 year at 4°C, desiccated)Low (<1 week, absorbs CO₂)High (as HCl salt)
Hygroscopicity Moderate (Deliquescent if exposed)LowModerate
Nucleophilicity Attenuated (Due to 3-F inductive effect)HighModerate
pKa (Conj. Acid) ~7.8 (Estimated)~8.5~8.2
Primary Risk Stoichiometry drift (Water uptake)Dimerization Reactivity Mismatch
The "Fluorine Effect" on Reproducibility

The presence of the fluorine atom at the 3-position is not merely structural; it exerts a strong electron-withdrawing inductive effect ($ -I $).

  • Reduced Basicity: The 3-F atom pulls electron density from the pyridine ring, which in turn reduces the electron density on the exocyclic amine. This lowers the pKa, making the amine less nucleophilic than the non-fluorinated 5-chloro analog.

  • Coupling Implications: Standard protocols optimized for simple benzylamines often fail. You must use stronger coupling agents (e.g., HATU vs. EDC) or extended reaction times to compensate for the reduced nucleophilicity.

Part 2: Validated Experimental Protocols

To guarantee reproducibility, you must treat the reagent not as a static solid, but as a dynamic system that requires verification before every critical reaction.

Protocol A: Stoichiometric Verification (The "Internal Standard" Method)

Why: Commercial batches often contain varying amounts of water or excess HCl (mono- vs. dihydrochloride). This alters the molecular weight effectively used in calculations, leading to under-dosing.

Workflow:

  • Dissolve 10 mg of the sample in DMSO-d6.

  • Add 1.0 equivalent of Maleic Acid (traceable standard).

  • Integrate the benzylic protons (-CH₂-NH₂) at ~4.2 ppm against the vinylic protons of Maleic Acid.

  • Pass Criteria: Effective Weight % must be >90% of theoretical.

Protocol B: Optimized Amide Coupling

Context: Coupling (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl with a carboxylic acid (R-COOH).

  • Base Selection: Use DIPEA (Diisopropylethylamine) (3.5 equiv).

    • Reasoning: You need 1 equiv to neutralize the HCl salt, and 2.5 equiv to drive the reaction. Inorganic bases (K₂CO₃) often fail due to poor solubility in DCM/DMF mixtures.

  • Coupling Agent: HATU (1.2 equiv).

    • Reasoning: Due to the 3-F inductive effect, the amine is sluggish. EDC/HOBt often results in incomplete conversion (<60%). HATU ensures >95% yields.

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Premix Acid + DIPEA + HATU in DMF for 15 mins (Activation).

    • Add the Pyridine-Amine HCl salt last.

    • Crucial Step: Sonication for 2 mins ensures the salt breaks apart and dissolves immediately, preventing "clumping" which traps the amine.

Part 3: Visualization of Workflows

Diagram 1: Quality Control Decision Tree

This logic gate ensures that compromised reagents do not enter the synthesis pipeline.

QC_Workflow Start Raw Material Receipt (5-Cl-3-F-Pyridine HCl) Visual Visual Inspection (Check for Deliquescence) Start->Visual NMR 1H NMR (DMSO-d6) with Maleic Acid Std Visual->NMR If Solid Reject REJECT / Recrystallize (Isopropanol/Et2O) Visual->Reject If Oil/Sticky Calc Calculate Effective MW (Correct for H2O/HCl) NMR->Calc Decision Effective Content > 90%? Calc->Decision Decision->Reject No Release RELEASE for Synthesis (Update Stoichiometry) Decision->Release Yes

Caption: QC workflow determining reagent viability based on solvation and salt stoichiometry.

Diagram 2: Mechanistic Impact of Fluorine Substitution

Visualizing why the specific 3-F substitution requires protocol adjustment (HATU vs EDC).

Mechanism_Impact F_Atom Fluorine (C-3) Pyridine Pyridine Ring F_Atom->Pyridine Inductive Withdrawal (-I) Amine Exocyclic Amine (-CH2-NH2) Pyridine->Amine Decreased Electron Density Reactivity Nucleophilicity Amine->Reactivity Lowers pKa (~7.8) Protocol Required Protocol: HATU / DIPEA Reactivity->Protocol Standard Coupling Fails

Caption: The inductive effect of 3-Fluorine reduces amine nucleophilicity, necessitating potent coupling agents.

Part 4: Troubleshooting & Storage

Storage Best Practices
  • Temperature: -20°C is ideal; 4°C is acceptable for short-term (<1 month).

  • Atmosphere: Store under Argon. The HCl salt is hygroscopic.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic tubes (permeable to moisture).

Common Failure Modes
  • Regioisomer Confusion:

    • Risk:[1][2] Confusing (5-Chloro-3-fluoropyridin-2-yl)methanamine with (5-Chloro-6-fluoropyridin-2-yl)methanamine.

    • Check: Verify the coupling constant of the aromatic protons in NMR. The 3-F isomer shows distinct splitting patterns compared to the 6-F isomer.

  • Incomplete Neutralization:

    • Symptom:[1][2][3][4] Low yield in amide coupling.

    • Cause: The HCl salt consumes 1 equivalent of base immediately.

    • Fix: Ensure your base (DIPEA) is calculated as (Equiv of Acid) + (Equiv of Amine * Salt Stoichiometry) + 1.5 excess.

References

  • Fluorochem . This compound Product Sheet. Retrieved from

  • PubChem . Compound Summary: this compound.[5][6] National Library of Medicine. Retrieved from

  • Sigma-Aldrich . Heterocyclic Building Blocks: Pyridines. Retrieved from

  • PharmaOffer . Hydrochloride vs Base: The Guide to API Forms. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Halogenation

(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-29-7) represents a high-value pharmacophore in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the specific 3,5-disubstitution pattern:

  • 5-Chloro: Provides metabolic stability (blocking para-oxidation) and lipophilic bulk for hydrophobic pocket filling.

  • 3-Fluoro: Exerts a profound electronic effect, significantly lowering the basicity of the pyridine nitrogen (pKa modulation) and inducing a preferred conformation via intramolecular hydrogen bonding with the exocyclic amine.

This guide compares this target compound against its non-fluorinated and isomeric analogs to assist in rational SAR (Structure-Activity Relationship) design.

Chemical Profile & Structural Analysis

The Ortho-Fluorine Effect

The defining feature of this building block is the fluorine atom at the 3-position. Unlike a simple steric filler, the 3-F substituent orchestrates the molecule's behavior through two primary mechanisms:

  • Basicity Modulation: The strong inductive electron-withdrawal (-I effect) of fluorine reduces the electron density of the pyridine nitrogen. While unsubstituted pyridine has a pKa of ~5.2, the 3-F, 5-Cl combination drops the ring nitrogen pKa to < 2.0. This ensures the pyridine ring remains neutral at physiological pH, reducing non-specific binding and improving membrane permeability.

  • Conformational Locking: The 3-F atom can accept a hydrogen bond from the exocyclic methanamine protons (

    
    ). This planarizes the molecule, reducing the entropic penalty upon binding to a protein target.
    
Electronic Vector Map

The following diagram illustrates the electronic influences and reactive vectors of the scaffold.

ElectronicMap Target (5-Chloro-3-fluoropyridin-2-yl)methanamine PyridineN Pyridine Nitrogen (pKa < 2.0) Non-basic at pH 7.4 Target->PyridineN Core Ring Methanamine Methanamine NH2 (Primary Binding Site) pKa ~ 9.0 Target->Methanamine Linker Chloro 5-Cl Substituent Metabolic Block Lipophilic Contact Target->Chloro Position 5 Fluoro 3-F Substituent Inductive Withdrawal Conformational Lock Target->Fluoro Position 3 Fluoro->PyridineN -I Effect (Reduces Basicity) Fluoro->Methanamine Intramolecular H-Bond

Figure 1: Electronic and structural influence map of the 5-Cl, 3-F substitution pattern.

Head-to-Head: Physicochemical Properties

The table below contrasts the target compound with key analogs used in SAR exploration.

FeatureTarget Compound Analog A (De-fluoro) Analog B (Isomer) Analog C (Difluoro)
Structure (5-Cl, 3-F) (5-Cl) (2-Cl, 5-F) (3,5-Difluoro)
CAS (HCl) 1257535-29-7120739-98-0870063-53-9 (Free)223595-58-0
Pyridine pKa ~1.5 (Very Weak Base)~3.2 (Weak Base)~2.0~0.5 (Non-basic)
LogP (Est.) 1.351.101.350.95
H-Bond Donor 2 (Amine)2 (Amine)2 (Amine)2 (Amine)
Conformation Pre-organized (Planar) FlexibleFlexiblePre-organized
Metabolic Stability High (Blocked para)High (Blocked para)Moderate (C6 open)High
Primary Utility Potency Optimization Initial ScreeningScaffold HoppingSolubility Fix

Key Insight: The Target Compound offers the best balance of metabolic stability (via Cl) and conformational control (via F), without the excessive lipophilicity penalty often seen with di-chloro analogs.

Experimental Protocols: Synthesis & Handling

Synthesis Strategy

Direct reduction of the nitrile precursor is the industry-standard route. However, chemoselectivity is critical: over-reduction can remove the Chlorine atom. The protocol below uses a Cobalt/Borohydride system, which is milder than Palladium-catalyzed hydrogenation and preserves the aryl chloride.

Protocol: Selective Nitrile Reduction
  • Precursor: 2-Cyano-5-chloro-3-fluoropyridine (CAS: 945557-06-8)

  • Reagents: Cobalt(II) chloride hexahydrate (

    
    ), Sodium Borohydride (
    
    
    
    ), Methanol.

Step-by-Step Workflow:

  • Setup: In a 250 mL round-bottom flask, dissolve 2-Cyano-5-chloro-3-fluoropyridine (1.0 eq, 10 mmol) in Methanol (50 mL).

  • Catalyst Addition: Add

    
     (2.0 eq) to the solution. The solution will turn deep purple/pink. Cool to 0°C in an ice bath.
    
  • Reduction: Portion-wise, add

    
     (5.0 eq) over 30 minutes. Caution: Vigorous gas evolution (
    
    
    
    ). The mixture will turn black (formation of Cobalt boride species).
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via LC-MS (Target M+H = 161.0).

  • Quench: Carefully add 1N HCl until pH < 2 to destroy excess borohydride and solubilize cobalt salts. Stir for 30 mins.

  • Workup: Basify with aqueous

    
     to pH > 10. Extract with DCM (3 x 50 mL).
    
  • Salt Formation: Dry organic layer (

    
    ), filter, and add 4M HCl in Dioxane (1.5 eq). The white precipitate is collected by filtration.
    
  • Yield: Typically 75-85% as the Hydrochloride salt.

Synthesis Workflow Diagram

SynthesisFlow cluster_warning Critical Control Point Start Start: 2-Bromo-5-chloro-3-fluoropyridine Step1 Step 1: Cyanation Zn(CN)2, Pd(PPh3)4 DMF, 100°C Start->Step1 Inter Intermediate: 2-Cyano-5-chloro-3-fluoropyridine Step1->Inter Step2 Step 2: Selective Reduction CoCl2 / NaBH4 (Preserves Cl) Inter->Step2 Warning Avoid Pd/C + H2 Risk of De-chlorination Inter->Warning Product Product: (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl Step2->Product

Figure 2: Validated synthetic route highlighting the critical chemoselectivity control point.

Strategic Application in Drug Discovery

When to Choose This Scaffold?

Use (5-Chloro-3-fluoropyridin-2-yl)methanamine when your lead series exhibits:

  • High LogD: You need to reduce basicity without adding polarity. The 3-F lowers pKa, keeping the pyridine neutral and preventing lysosomal trapping.

  • Rotational Entropy Issues: If the crystal structure shows the methanamine linker is floppy, the 3-F locks the conformation, potentially gaining 0.5 - 1.0 kcal/mol in binding affinity.

  • Metabolic Hotspots: If the pyridine C-5 position is subject to oxidation, the Chlorine atom effectively blocks this soft spot.

Case Study Context: Kinase Hinge Binding

In the design of ATP-competitive inhibitors, this moiety often serves as the "hinge binder."

  • The Pyridine N acts as the H-bond acceptor.

  • The Methanamine NH acts as the H-bond donor to the backbone carbonyl.

  • Advantage: The 3-F atom creates a dipole that can interact with specific gatekeeper residues (e.g., Threonine or Methionine) in the ATP pocket, a specific interaction not available to the non-fluorinated analog.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46843825, (5-Chloro-3-fluoropyridin-2-yl)methanamine. Retrieved from .

  • Synthesis Methodology (Precursor)

    • ChemicalBook (2025). 2-Amino-5-chloro-3-fluoropyridine Synthesis & Properties. Retrieved from .

  • Fluorine Effect on Pyridine Basicity

    • Schlosser, M., et al. (2005).[1] "The basicity of substituted pyridines: A predictable property?" Tetrahedron. (Contextual citation for pKa shifts).

  • Related Patent Literature

    • Google Patents (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Retrieved from .

  • Comparative Analysis Data

    • Fluorochem (2026). Product Analysis: this compound. Retrieved from .

Sources

Safety Operating Guide

Proper Disposal of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride, a halogenated aminopyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Understanding the Hazard Profile

These related compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][2] Therefore, it is imperative to treat this compound with a similar level of caution.

Inferred Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin irritation/corrosion

  • Serious eye damage/irritation

  • Potential for respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to irritation and absorption of the chemical. Always check the glove manufacturer's compatibility chart.
Body Protection A fully buttoned laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust or vapors. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and its residues. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., irritant, acute toxicity).

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong acids.[6][7]

Disposal of Unused or Expired Product
  • Original Container: If possible, dispose of the chemical in its original, unopened container.

  • Secure Packaging: Ensure the container is securely sealed.

  • Waste Manifest: Follow your institution's hazardous waste disposal procedures, which typically involve completing a hazardous waste manifest and scheduling a pickup with your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8][9]

Disposal of Contaminated Materials

Items such as weighing paper, gloves, and pipette tips that are contaminated with this compound must also be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into the designated hazardous waste container.

  • Avoid Contamination: Do not mix with non-hazardous waste.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Small Spills (in a chemical fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[10]

  • Collection: Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[1][6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

Large Spills
  • Evacuate: Evacuate the immediate area.

  • Alert EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Restrict Access: Prevent entry to the affected area.

  • Professional Cleanup: Do not attempt to clean up a large spill without the proper training and equipment. Await the arrival of trained personnel.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][11]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

References

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety.
  • University of Washington. (n.d.). Pyridine Standard Operating Procedure. Environmental Health & Safety.
  • Fisher Scientific. (2023, September 1). 5-Chloropyridin-3-ol Safety Data Sheet.
  • AFG Bioscience LLC. (2016, April 1). (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine Safety Data Sheet.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Cole-Parmer. (n.d.). 3-Chloropyridine, 99% Material Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 25). 2-Amino-5-chloro-3-fluoropyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). TCO-amine HCl salt Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET.
  • Alkali Metals Limited. (n.d.). 2-AMINO PYRIDINE MSDS.
  • Sigma-Aldrich. (2024, March 6). Pentaamminechlororuthenium(III) chloride Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 4-Aminopyridine Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.